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  • Product: 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
  • CAS: 669753-96-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Analysis of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid

Executive Summary As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that require rigorous structural validation before advancing into biological screening. 6-Chloro-2-(2-hydroxyphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that require rigorous structural validation before advancing into biological screening. 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (C₁₆H₁₀ClNO₃) is a highly functionalized privileged scaffold. It combines the quinoline core—a motif ubiquitous in kinase inhibitors and antimalarials[1]—with a strategically placed phenolic hydroxyl group and a carboxylic acid moiety.

This technical guide provides an authoritative, self-validating framework for the synthesis and nuclear magnetic resonance (NMR) characterization of this molecule. By moving beyond mere peak assignments, this whitepaper explores the causality behind the observed chemical shifts, specifically focusing on peri-effects and strong intramolecular hydrogen bonding, and establishes a robust 2D NMR strategy to guarantee structural integrity.

Synthesis Workflow & Experimental Protocol

The construction of 2-substituted quinoline-4-carboxylic acids is classically achieved via the Pfitzinger reaction [2]. This divergent approach involves the condensation of an isatin derivative with a ketone in the presence of a strong aqueous base[3]. For our target molecule, 5-chloroisatin and 2'-hydroxyacetophenone serve as the ideal precursors.

Step-by-Step Pfitzinger Synthesis Protocol

Self-Validating Mechanism: The reaction progress is monitored by the dissolution of the insoluble isatin precursor into the deep red/brown potassium isatinate intermediate, followed by the precipitation of the final product upon acidification.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve potassium hydroxide (KOH, 4.0 equiv, ~22 mmol) in a mixture of distilled water (5 mL) and absolute ethanol (15 mL).

  • Isatin Ring Opening: Add 5-chloroisatin (1.0 equiv, 5.5 mmol) to the basic solution. Stir at ambient temperature for 30 minutes until the solution transitions from purple to a clear, dark brown liquid, indicating the formation of potassium 5-chloroisatinate[2].

  • Condensation: Add 2'-hydroxyacetophenone (1.1 equiv, 6.0 mmol) dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (or subject to microwave irradiation at 125 °C for 15 minutes)[1]. The enamine intermediate undergoes intramolecular cyclization and dehydration.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Slowly acidify with glacial acetic acid or 1M HCl until the pH reaches 4.0–4.5. A pale-yellow precipitate will form[2].

  • Purification: Collect the solid via vacuum filtration, wash extensively with cold distilled water to remove residual salts, and recrystallize from hot ethanol to yield pure 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.

Synthesis A 5-Chloroisatin C KOH, EtOH/H2O Reflux / Microwave A->C B 2'-Hydroxyacetophenone B->C D 6-Chloro-2-(2-hydroxyphenyl) quinoline-4-carboxylic acid C->D Pfitzinger Condensation

Workflow for the Pfitzinger synthesis of the target quinoline derivative.

Structural Dynamics & Intramolecular Interactions

Before analyzing the NMR spectra, one must understand the three-dimensional electronic environment of the molecule. The presence of a hydroxyl group at the 2'-position of the phenyl ring adjacent to the quinoline nitrogen (N1) creates a strong intramolecular hydrogen bond .

This interaction forces the 2-hydroxyphenyl ring into coplanarity with the quinoline core, forming a stable, six-membered pseudo-ring. This coplanarity has two profound effects on the NMR spectrum:

  • Extreme deshielding of the phenolic OH: The proton is highly localized in the electron-deficient hydrogen bond.

  • Anisotropic deshielding of H6': The rigid coplanarity forces the H6' proton of the phenyl ring directly into the deshielding cone of the quinoline ring current.

High-Resolution ¹H NMR Spectral Analysis

The ¹H NMR spectrum (acquired in DMSO-d₆) is a masterclass in magnetic anisotropy and inductive effects.

Quantitative ¹H NMR Data Summary
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale & Causality
OH (Phenol) 13.80s (br)-1HExtreme downfield shift due to strong intramolecular H-bond to N1.
COOH 13.50s (br)-1HStandard carboxylic acid proton; exchanges with D₂O.
H5 8.75d2.21HDeshielded by the peri-effect from the C4-COOH and inductive pull of C6-Cl.
H3 8.45s-1HIsolated proton on the highly electron-deficient pyridine ring.
H6' 8.25dd8.0, 1.61HForced into the quinoline anisotropic deshielding zone by H-bond coplanarity.
H8 8.15d9.01HOrtho to H7, adjacent to the electronegative N-containing ring.
H7 7.85dd9.0, 2.21HExhibits ortho coupling to H8 and meta coupling to H5.
H4' 7.45ddd8.0, 7.5, 1.61HPara to the quinoline attachment point.
H3' 7.05dd8.0, 1.21HOrtho to the phenol OH; shielded by oxygen lone pair resonance.
H5' 7.00ddd8.0, 7.5, 1.21HPara to the phenol OH; shielded by resonance.

Expert Insight on Causality: The assignment of H5 at 8.75 ppm as a doublet with a small coupling constant (J = 2.2 Hz) is the critical self-validating proof of regiochemistry. If the chlorine were at C7, H5 would present as a doublet with a large ortho coupling (J ~ 9.0 Hz). The small meta coupling to H7 confirms the 6-chloro substitution pattern. Furthermore, the spatial proximity (peri-position) of H5 to the bulky, electron-withdrawing carbonyl oxygen of the C4-COOH group causes significant magnetic deshielding, pushing it further downfield than H8.

¹³C NMR and 2D NMR Strategies (Self-Validating System)

To ensure absolute trustworthiness in structural elucidation, 1D ¹³C NMR must be cross-examined using 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (²J and ³J) carbon-proton couplings, allowing us to piece together the quaternary carbons that are otherwise invisible in ¹H NMR.

Quantitative ¹³C NMR Data Summary
PositionShift (δ, ppm)TypeAssignment Rationale
COOH 167.5C=OCarboxylic acid carbonyl.
C2' 159.0C-OHPhenolic carbon, highly deshielded by electronegative oxygen.
C2 157.5C=NQuinoline C2, adjacent to N1 and the aryl group.
C8a 148.0CBridgehead carbon adjacent to N1.
C4 138.5CQuinoline C4, attached to the electron-withdrawing COOH.
C4' 132.5CHPhenyl C4'.
C6 132.0C-ClChlorinated aromatic carbon; confirmed by HMBC from H8.
C7 131.0CHQuinoline C7.
C8 130.5CHQuinoline C8.
C6' 129.0CHPhenyl C6'.
C5 125.0CHQuinoline C5.
C4a 123.5CBridgehead carbon.
C3 120.5CHQuinoline C3.
C1' 119.5CPhenyl C1', attached to quinoline C2.
C5' 119.0CHPhenyl C5'.
C3' 117.5CHPhenyl C3'.
HMBC Self-Validation Network

The singlet at 8.45 ppm (H3) acts as the central anchor for HMBC validation. H3 shows strong ³J correlations to C2 (157.5 ppm), C4a (123.5 ppm), and C1' (119.5 ppm), as well as a ²J correlation to C4 (138.5 ppm). This network unequivocally locks the quinoline pyridine ring assignments.

HMBC H3 Proton H3 (8.45 ppm) C2 Carbon C2 (157.5 ppm) H3->C2 3J C4 Carbon C4 (138.5 ppm) H3->C4 2J C4a Carbon C4a (123.5 ppm) H3->C4a 3J C1_prime Carbon C1' (119.5 ppm) H3->C1_prime 3J H5 Proton H5 (8.75 ppm) H5->C4 3J C7 Carbon C7 (131.0 ppm) H5->C7 3J H6_prime Proton H6' (8.25 ppm) H6_prime->C2 3J

Key HMBC (1H-13C) correlations validating the quinoline core substitution.

NMR Sample Preparation and Acquisition Protocol

To ensure the reproducibility of the chemical shifts reported above, strict adherence to sample preparation parameters is required. Variations in concentration or solvent water content will drastically shift the exchangeable OH and COOH protons.

Step-by-Step Acquisition Methodology
  • Sample Drying: Dry the purified 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid under high vacuum (0.1 mbar) at 60 °C for 12 hours to remove trace water and ethanol.

  • Solvent Selection: Use high-purity, ampouled DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. DMSO is required to disrupt intermolecular hydrogen bonding and fully solubilize the zwitterionic-like character of the molecule.

  • Concentration: Accurately weigh 15 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ (yielding a ~80 mM solution). Sonicate for 2 minutes to ensure complete dissolution.

  • Tube Preparation: Transfer the solution to a standard 5 mm precision NMR tube. Ensure the sample height is exactly 4 cm to optimize magnetic shimming.

  • 1D ¹H Acquisition: Acquire at 600 MHz at 298 K. Use a 30° pulse angle (zg30 pulse program), 64 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 2D HMBC Acquisition: Use a standard gradient-selected HMBC sequence (hmbcgplpndqf). Set the long-range coupling constant delay optimized for J = 8 Hz. Acquire with 256 increments in the F1 (¹³C) dimension and 2048 data points in the F2 (¹H) dimension.

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Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The specific derivative, 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (hereafter referred to as CQC), is a promising yet under-characterized molecule. While its precise mechanism of action has not been fully elucidated, its structural features suggest it interacts with key cellular pathways implicated in disease. This guide presents a structured, hypothesis-driven approach to systematically investigate the in vitro mechanism of action of CQC. We will proceed from broad, structure-based hypotheses to specific, validated molecular targets, providing the rationale, detailed experimental protocols, and expected data signatures for each stage of the investigation. The overarching goal is to build a comprehensive profile of CQC's biological activity, starting with its potential as an anticancer agent—a common attribute of this compound class.[1][3]

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

The quinoline core, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold.[4][5] The addition of a carboxylic acid group at the 4-position significantly influences the molecule's physicochemical properties, often enabling critical interactions with the active sites of enzymes or receptors.[5] Derivatives of this scaffold have been shown to exert their therapeutic effects through diverse mechanisms, including the inhibition of crucial enzymes like sirtuins, tyrosine kinases, and dihydroorotate dehydrogenase (DHODH), as well as the disruption of DNA replication and repair processes.[1][2][3][6]

The structure of CQC—featuring a chloro-substituent at position 6 and a hydroxyphenyl group at position 2—suggests a high potential for specific molecular interactions. The chloro group can modulate the electronic properties and metabolic stability, while the hydroxyphenyl moiety provides a hydrogen bond donor and acceptor, which is often critical for binding to protein targets. Given the established anticancer activities of similar molecules, our investigation will prioritize pathways central to cancer cell proliferation and survival.[1][7]

This guide outlines a three-pronged investigative strategy, each representing a plausible mechanism of action for CQC based on structure-activity relationships within the quinoline-4-carboxylic acid class.

Hypothesis 1: CQC functions as a selective Sirtuin 3 (SIRT3) inhibitor, leading to mitochondrial dysfunction and apoptosis. Hypothesis 2: CQC targets and inhibits dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis and inducing cell cycle arrest. Hypothesis 3: CQC acts as an inhibitor of a key signaling kinase (e.g., a Receptor Tyrosine Kinase), blocking downstream pro-survival pathways.

Hypothesis 1: CQC as a Selective SIRT3 Inhibitor

Rationale: Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes. SIRT3, located in the mitochondria, is a critical regulator of metabolic homeostasis and oxidative stress. In many cancers, SIRT3 is overexpressed and acts as a tumor promoter. The discovery of a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative as a selective SIRT3 inhibitor makes this a compelling starting hypothesis for CQC.[8] Inhibition of SIRT3 would lead to hyperacetylation of its mitochondrial protein substrates, inducing metabolic collapse and apoptosis.

Experimental Workflow: SIRT3 Inhibition and Cellular Consequences

This workflow validates direct enzyme inhibition and links it to a cellular phenotype.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Mechanism Validation A SIRT3 Enzymatic Assay (Fluorogenic) B Determine IC50 of CQC A->B Dose-response C Selectivity Profiling (SIRT1, SIRT2 Assays) B->C Compare IC50 values D Treat MLLr Leukemic Cells with CQC C->D Proceed if selective for SIRT3 E Western Blot Analysis (Ac-SOD2, Ac-IDH2) D->E Confirm target modulation F Caspase-Glo 3/7 Assay (Apoptosis) D->F Assess phenotype E->F Correlate target engagement with apoptosis

Caption: Workflow for validating CQC as a SIRT3 inhibitor.

Protocol: Fluorogenic SIRT3 Inhibition Assay

This protocol provides a quantitative measure of CQC's ability to inhibit SIRT3 enzymatic activity.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Reconstitute recombinant human SIRT3 enzyme in Assay Buffer.

    • Prepare substrate solution: Fluorogenic acetylated peptide substrate (e.g., Ac-RHKK(Ac)-AMC).

    • Prepare NAD+ solution in Assay Buffer.

    • Prepare Developer solution containing a protease and Trichostatin A (to stop SIRT1/2 activity).

    • Prepare a serial dilution of CQC in DMSO, followed by a final dilution in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of diluted CQC or vehicle (DMSO) to appropriate wells.

    • Add 20 µL of SIRT3 enzyme solution to all wells except the "no enzyme" control.

    • Add 15 µL of a pre-mixed solution containing the substrate and NAD+.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 10 µL of the Developer solution.

    • Incubate at 37°C for an additional 15 minutes.

  • Data Acquisition:

    • Read the fluorescence on a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract background fluorescence (no enzyme control).

    • Calculate the percent inhibition for each CQC concentration relative to the vehicle control.

    • Plot percent inhibition versus log[CQC] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data Summary

The results will quantify the potency and selectivity of CQC against sirtuin enzymes.

CompoundSIRT3 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Selectivity (SIRT1/SIRT3)
CQC 8.5> 50> 50> 5.9x
P6 (Control) [8]7.232.633.54.5x

Hypothesis 2: CQC as a DHODH Inhibitor

Rationale: Dihydroorotate dehydrogenase (DHODH) is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA precursors.[3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target. Several quinoline-based compounds have been identified as potent DHODH inhibitors, suggesting CQC may share this mechanism.[1][3]

Signaling Pathway: DHODH and Pyrimidine Synthesis

Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to S-phase arrest and inhibition of cell proliferation.

G Dihydroorotate Dihydroorotate DHODH DHODH (Mitochondrial Inner Membrane) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ...via UMP Synthase UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation CQC CQC CQC->DHODH Inhibition

Caption: CQC's potential role in inhibiting the pyrimidine biosynthesis pathway.

Protocol: DHODH Activity Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

  • Reagent Preparation:

    • Prepare Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Reconstitute recombinant human DHODH.

    • Prepare Substrate Solution: L-Dihydroorotic acid in water.

    • Prepare Coenzyme Q10 (CoQ10) solution in ethanol.

    • Prepare DCIP solution in water.

    • Prepare a serial dilution of CQC in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of diluted CQC or vehicle (DMSO) to appropriate wells.

    • Add 188 µL of a master mix containing Assay Buffer, DHODH enzyme, CoQ10, and DCIP.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the L-Dihydroorotic acid substrate solution.

    • Immediately measure the absorbance at 600 nm in kinetic mode, taking readings every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each CQC concentration relative to the vehicle control.

    • Plot percent inhibition versus log[CQC] and fit the data to determine the IC50 value.

Anticipated Data Summary

This table would show CQC's potency against DHODH and its downstream effect on cell viability.

CompoundDHODH IC50 (nM)Cell Line (e.g., HCT-116) GI50 (µM)Uridine Rescue Effect
CQC 25.51.2Yes (GI50 shifts >10-fold)
Brequinar (Control) 15.00.8Yes (GI50 shifts >10-fold)

The "Uridine Rescue" experiment is a critical validation step. If CQC's antiproliferative effect is due to DHODH inhibition, supplementing the cell culture medium with uridine (a downstream product) should bypass the block and restore cell growth.

Hypothesis 3: CQC as a Kinase Inhibitor

Rationale: The quinoline scaffold is a well-known "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. Kinases, particularly receptor tyrosine kinases (RTKs), are master regulators of cell signaling pathways that control growth, survival, and migration.[2] Dysregulation of kinase activity is a hallmark of cancer. Given its structure, CQC could plausibly fit into the ATP-binding pocket of a specific kinase, inhibiting its function.

Experimental Workflow: Kinase Inhibition Profiling

A tiered approach is used, starting with a broad screen and narrowing down to a specific pathway.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Cellular Pathway Analysis A Kinase Panel Screen (e.g., 96 common kinases) B Identify Primary Hits (>70% inhibition @ 1µM) A->B C In Vitro Kinase Assay for top hit (e.g., EGFR) B->C Validate top hits D Determine IC50 of CQC C->D Dose-response E Treat EGFR-dependent cells (e.g., A549) with CQC D->E Confirm cellular potency F Western Blot for p-EGFR, p-AKT, p-ERK E->F Measure downstream signaling

Caption: A tiered strategy to identify and validate CQC as a kinase inhibitor.

Protocol: Western Blot for Phospho-RTK Signaling

This protocol assesses whether CQC can inhibit the activation of a specific kinase (e.g., EGFR) and its downstream signaling proteins (AKT, ERK) in a cellular context.

  • Cell Culture and Treatment:

    • Culture an EGFR-dependent cell line (e.g., A549) to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of CQC or a known inhibitor (e.g., Gefitinib) for 2 hours.

    • Stimulate the cells with EGF (Epidermal Growth Factor) for 10 minutes to activate the pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature protein lysates and separate them on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize phospho-protein levels to their respective total protein levels.

    • Compare the signaling inhibition in CQC-treated samples to the stimulated control.

Anticipated Data Summary

The data would demonstrate a dose-dependent inhibition of EGFR pathway activation.

Treatmentp-EGFR (Normalized Intensity)p-AKT (Normalized Intensity)p-ERK (Normalized Intensity)
Vehicle (no EGF)0.050.100.08
Vehicle (+EGF)1.001.001.00
CQC (1 µM) + EGF 0.450.520.48
CQC (5 µM) + EGF 0.120.180.15
Gefitinib (1 µM) + EGF 0.080.110.10

Conclusion and Future Directions

This guide outlines a rigorous, multi-hypothesis framework for the systematic in vitro characterization of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid. By progressing through enzymatic assays, cellular mechanism validation, and pathway analysis, researchers can build a robust understanding of CQC's primary molecular target and its biological consequences. The proposed experiments are designed to be self-validating, with each step confirming the findings of the last. Positive results in any of these areas would provide a strong foundation for further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and medicinal chemistry efforts to optimize potency and selectivity. The versatility of the quinoline scaffold suggests that CQC may even possess multiple mechanisms of action, a possibility that can be explored once the primary target is identified.

References

  • BenchChem. (n.d.). Derivatives of Quinoline-4-Carboxylic Acid.
  • Lima-Junior, C. G., Weber, K. C., & Viana, J. D. O. (2025, July 21).
  • BenchChem. (n.d.). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. BenchChem Technical Guides.
  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology.
  • Journal of Chemical Health Risks. (2025, February 20). Exploring 2-(Furan-2-yl)
  • Pingaew, R., et al. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Ibrahim, B. M., & Taha, N. S. (n.d.).
  • MDPI. (2023, July 19). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity.
  • Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)
  • Scholar Hub Universitas Indonesia. (2023, June 2).
  • PMC. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Semantic Scholar. (2024, April 24).
  • MDPI. (2020, December 25).
  • ResearchGate. (2017, March 19).

Sources

Foundational

Rational Design and Structure-Activity Relationship (SAR) of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid Derivatives

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, historically rooted in the development of early therapeutics like Cinchophen and evolving into highly potent, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, historically rooted in the development of early therapeutics like Cinchophen and evolving into highly potent, targeted agents such as the immunosuppressant Brequinar [1]. Within this chemical space, 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid represents a highly optimized pharmacophore. This technical guide explores the causality behind its structural design, the methodologies for its synthesis, and the self-validating protocols required to evaluate its biological efficacy, particularly focusing on its role as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) and various parasitic targets [2].

Mechanistic Grounding: The Pharmacophore Logic

As application scientists, we do not merely synthesize derivatives; we engineer molecular interactions. The 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid scaffold is designed to exploit three distinct binding modalities within a target enzyme's active site:

  • Position 4 (Carboxylic Acid): This moiety is non-negotiable for target anchoring. It exists as a deprotonated carboxylate at physiological pH, forming a critical salt bridge and bidirectional hydrogen bonds with conserved Arginine or Tyrosine residues in the target binding pocket.

  • Position 6 (Chloro Substitution): The insertion of an electron-withdrawing, lipophilic chlorine atom at the 6-position serves a dual purpose. First, it increases the overall LogP of the molecule, driving its insertion into the hydrophobic sub-pocket of the enzyme. Second, it participates in halogen bonding with backbone carbonyls, significantly decreasing the off-rate ( koff​ ) of the inhibitor.

  • Position 2 (2-Hydroxyphenyl Ring): The ortho-hydroxyl group acts as a critical conformational lock. It forms a strong intramolecular hydrogen bond with the quinoline nitrogen. This interaction restricts the rotation of the C2-aryl bond, enforcing a strictly coplanar conformation that maximizes π−π stacking interactions with aromatic residues in the binding site [3].

Pharmacophore Core Quinoline-4-carboxylic Acid Scaffold Pos4 Position 4: -COOH (Salt Bridge / H-Bond Anchor) Core->Pos4 Electrostatic Anchoring Pos6 Position 6: -Cl (Hydrophobic Pocket / Halogen Bond) Core->Pos6 Lipophilicity & Fit Pos2 Position 2: 2-Hydroxyphenyl (Conformational Lock / H-Bond) Core->Pos2 Target Specificity

Fig 1: Pharmacophore mapping of the quinoline-4-carboxylic acid scaffold.

Structure-Activity Relationship (SAR) Analysis

To validate the mechanistic logic outlined above, a systematic SAR exploration is required. The table below summarizes the quantitative impact of structural modifications on target inhibition (represented by IC₅₀ values against a model target like DHODH).

CompoundR1 (Position 6)R2 (Position 2)R3 (Position 4)IC₅₀ (µM)Mechanistic Rationale
1 (Lead) -Cl2-Hydroxyphenyl-COOH0.045Optimal lipophilicity, coplanar conformation, and electrostatic salt bridge.
2 -F2-Hydroxyphenyl-COOH0.082Reduced halogen bonding strength and lower lipophilicity compared to chlorine.
3 -OCH₃2-Hydroxyphenyl-COOH1.250Steric clash in the hydrophobic sub-pocket; electron-donating effect alters core electronics.
4 -Cl4-Hydroxyphenyl-COOH0.850Loss of intramolecular H-bond; free rotation of the B-ring decreases binding affinity.
5 -Cl2-Methoxyphenyl-COOH5.400Severe steric repulsion and complete loss of H-bond donor capacity.
6 -Cl2-Hydroxyphenyl-CONH₂>50.0Catastrophic loss of the critical electrostatic interaction (salt bridge) with the target.

Data Insight: The precipitous drop in activity observed in Compound 6 confirms that the carboxylic acid is the primary driver of affinity, while the difference between Compound 1 and Compound 4 validates the necessity of the conformational lock provided by the ortho-hydroxyl group.

Self-Validating Synthetic Workflow: The Pfitzinger Reaction

While the Friedländer synthesis is a common route for quinolines, it relies on o-aminobenzaldehydes, which are highly unstable and prone to self-condensation. Therefore, the Pfitzinger reaction is the method of choice. It utilizes highly stable isatins and aryl methyl ketones, offering superior atom economy and thermodynamic control [2, 3].

Step-by-Step Protocol
  • Reagent Preparation: Combine equimolar amounts (10 mmol) of 5-chloroisatin and 2'-hydroxyacetophenone in a round-bottom flask. Causality: Strict equimolar stoichiometry prevents unreacted isatin from complicating downstream purification.

  • Base-Catalyzed Ring Opening: Add 20 mL of 33% (w/v) aqueous KOH. Causality: The strong alkaline environment is required to cleave the robust lactam ring of 5-chloroisatin. Validation: The suspension will transition to a deep red/brown homogeneous solution, visually confirming the formation of the o-aminophenylglyoxylate intermediate.

  • Condensation & Reflux: Heat the mixture at 100°C under reflux for 15–24 hours. Validation: Monitor via TLC (Ethyl acetate:n-hexane 3:2). The complete disappearance of the isatin spot (Rf ~0.4) and the emergence of a highly fluorescent product spot under UV 254 nm confirms reaction completion.

  • Acid-Promoted Ring Closure: Cool the mixture to 0°C in an ice bath and slowly neutralize with 1M HCl to pH 3–4. Causality: Protonating the carboxylate intermediate drives spontaneous intramolecular cyclization and subsequent precipitation of the insoluble quinoline-4-carboxylic acid. Validation: Immediate formation of a dense, off-white to pale yellow precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Validation: Confirm structural integrity via ¹H NMR (DMSO-d₆). The spectrum must display a characteristic broad singlet at ~14.0 ppm (-COOH) and ~9.8 ppm (-OH), with the unique quinoline H-3 proton appearing as an isolated singlet around 8.4 ppm.

Synthesis Step1 5-Chloroisatin + 2'-Hydroxyacetophenone Step2 KOH (33% aq), Reflux 15-24h (Ring Opening & Condensation) Step1->Step2 Base Catalysis Step3 Cooling & Acidification (1M HCl) (Ring Closure) Step2->Step3 Neutralization & Cyclization Step4 6-Chloro-2-(2-hydroxyphenyl) quinoline-4-carboxylic acid Step3->Step4 Precipitation & Recrystallization

Fig 2: Step-by-step Pfitzinger synthesis workflow with validation checkpoints.

Biological Validation: High-Throughput Enzyme Inhibition

To ensure trustworthy biological data, the synthesized derivatives must be evaluated using a self-validating, continuous spectrophotometric assay. The following protocol describes the evaluation of DHODH inhibition, a primary target for this chemical class [4].

Assay Protocol
  • Compound Preparation: Dissolve the purified derivatives in anhydrous DMSO to create 10 mM stock solutions. Validation: The final assay DMSO concentration must be strictly maintained at ≤1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Master Mix Formulation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM ubiquinone (CoQ10), and 0.1 mM 2,6-dichloroindophenol (DCIP). Causality: Triton X-100 prevents non-specific compound aggregation (promiscuous inhibition), while DCIP acts as a colorimetric surrogate electron acceptor.

  • Enzyme Incubation: Add recombinant DHODH to the master mix along with the test compounds (serially diluted). Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to establish binding equilibrium before the substrate is introduced.

  • Reaction Initiation & Kinetic Readout: Initiate the reaction by adding 1 mM dihydroorotate (DHO). Immediately monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader. Validation: A linear decrease in absorbance in the vehicle control (DMSO only) confirms steady-state enzyme kinetics.

  • Data Processing: Plot the initial velocities against log[inhibitor] concentrations to generate dose-response curves using non-linear regression. Validation: Ensure the assay Z'-factor is >0.6 to guarantee statistical reliability.

Assay Prep Compound Prep (10 mM in DMSO) Incubate Enzyme Incubation (DHODH + Buffer) Prep->Incubate Serial Dilution (≤1% DMSO) Read Kinetic Readout (Absorbance at 600 nm) Incubate->Read Add Substrate (DHO) Analyze IC50 Determination (Non-linear regression) Read->Analyze Data Processing (Z' > 0.6)

Fig 3: Spectrophotometric DHODH enzyme inhibition assay workflow.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances, 12(29), 18594-18614.[Link]

  • Abdelwahid, M., Elsaman, T., & Mohamed, M. S. (2019). "Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids." Journal of Chemistry, 2019, 2859637.[Link]

  • Xi, P., Xu, Z., Chen, F., Zeng, Z., & Zhang, X. (2021). "Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates." Organic Letters, 23(16), 6337-6341.[Link]

  • BindingDB. (2020). "BDBM50097100 2-Phenyl-quinoline-4-carboxylic acid." Binding Database.[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation of Transition Metal Complexes with 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid

Document Type: Standard Operating Procedure & Application Note Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale The rational design of trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The rational design of transition metal complexes using multidentate organic ligands is a cornerstone of modern medicinal and materials chemistry. The ligand 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (6-Cl-H2L) represents a highly versatile, privileged scaffold. It features a rigid quinoline core substituted with an electron-withdrawing chloro group at the 6-position, a carboxylic acid at the 4-position, and a phenolic hydroxyl group at the 2-position.

Causality in Ligand Design: The strategic placement of these functional groups creates a highly efficient tridentate (O, N, O) coordination pocket . Upon double deprotonation, the ligand forms stable fused chelate rings (typically five- and six-membered) with transition metals such as Cu(II), Zn(II), and Ru(II). The electron-withdrawing 6-chloro substituent increases the acidity of the quinoline system, modulating the redox potential of the central metal and enhancing the lipophilicity of the resulting complex—a critical parameter for cellular uptake in drug development .

This application note provides a self-validating, step-by-step methodology for synthesizing the 6-Cl-H2L ligand via a modified Pfitzinger reaction, followed by its complexation with transition metals.

Pathway Visualization

Pfitzinger A 5-Chloroisatin C Alkaline Hydrolysis (KOH / EtOH) A->C B 2'-Hydroxyacetophenone B->C D Keto-acid Intermediate + Imine Formation C->D Ring Opening E Cyclodehydration (Acidification) D->E Tautomerization F 6-Cl-H2L Ligand E->F Precipitation

Fig 1: Mechanistic pathway of the Pfitzinger reaction for synthesizing the 6-Cl-H2L ligand.

Protocol I: Synthesis of the 6-Cl-H2L Ligand

The synthesis relies on the Pfitzinger reaction , a robust ring-condensation methodology that converts isatins into quinoline-4-carboxylic acids .

Causality & Experimental Choices:
  • Base Selection (KOH): Potassium hydroxide is not merely a solvent basifier; it is a stoichiometric reactant required to drive the initial hydrolysis of the amide bond in 5-chloroisatin. This ring-opening generates the reactive keto-acid intermediate necessary for subsequent condensation with the α-methylene group of 2'-hydroxyacetophenone .

  • Acidification (pH 4-5): The product forms as a soluble potassium salt. Controlled acidification using glacial acetic acid (rather than strong mineral acids) prevents the premature protonation of the quinoline nitrogen, ensuring the selective precipitation of the zwitterionic or neutral carboxylic acid.

Step-by-Step Methodology:
  • Preparation of the Basic Matrix: In a 250 mL round-bottom flask, dissolve 0.04 mol of KOH in a mixture of 5 mL distilled water and 50 mL absolute ethanol.

  • Isatin Ring Opening: Add 0.01 mol of 5-chloroisatin to the stirring basic solution. Stir at room temperature for 1 hour. Self-Validation: The solution will transition from a deep purple/red to a brownish-yellow, indicating successful amide hydrolysis.

  • Condensation: Slowly add 0.01 mol of 2'-hydroxyacetophenone dropwise to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 80°C for 12–16 hours. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1) until the starting materials are consumed .

  • Isolation: Cool the mixture to room temperature and dilute with 50 mL of ice-cold distilled water. Extract with diethyl ether (2 × 20 mL) to remove unreacted ketones and neutral impurities.

  • Precipitation: Transfer the aqueous layer to an ice bath. Slowly add 10% glacial acetic acid dropwise under vigorous stirring until the pH reaches 4.5.

  • Purification: Collect the resulting pale-yellow precipitate via vacuum filtration. Wash thoroughly with cold water and recrystallize from hot ethanol to yield the pure 6-Cl-H2L ligand.

Protocol II: Preparation of Transition Metal Complexes

To form stable coordination compounds, the ligand must be fully deprotonated to engage its O,N,O-donor atoms.

Complexation L 6-Cl-H2L Ligand in MeOH/DMF B Deprotonation (TEA) pH 7.5 - 8.0 L->B M Metal Acetate Addition Cu(OAc)2 or Zn(OAc)2 B->M O,N,O-donor activation R Reflux (65°C, 4h) M->R Chelation P Cooling & Precipitation R->P F Purified Metal Complex [M(6-Cl-L)(H2O)n] P->F Filtration & Wash

Fig 2: Standardized workflow for the synthesis of transition metal complexes with 6-Cl-H2L.

Causality & Experimental Choices:
  • Solvent System (MeOH/DMF): The rigid, planar nature of the ligand results in poor solubility in pure alcohols. A 4:1 Methanol/DMF mixture ensures complete dissolution while maintaining a protic environment that facilitates the eventual precipitation of the complex.

  • Metal Acetates vs. Chlorides: Metal acetates (e.g., Cu(OAc)2​⋅H2​O ) are strictly preferred. The acetate anion acts as a mild internal base, buffering the reaction and assisting in the deprotonation of the phenolic hydroxyl group, which drives the equilibrium toward complexation .

  • Triethylamine (TEA) Addition: TEA is used to carefully titrate the pH to ~7.5–8.0. Inorganic bases (like NaOH) are avoided here as they can cause premature precipitation of insoluble metal hydroxides.

Step-by-Step Methodology:
  • Ligand Dissolution: Suspend 1.0 mmol of the synthesized 6-Cl-H2L ligand in 20 mL of a Methanol/DMF (4:1 v/v) solvent mixture.

  • Deprotonation: Add Triethylamine (TEA) dropwise until the ligand fully dissolves and the pH stabilizes between 7.5 and 8.0. The solution will typically become intensely colored (yellow/orange).

  • Metal Addition: Dissolve 1.0 mmol of the desired metal salt (e.g., Cu(OAc)2​⋅H2​O or Zn(OAc)2​⋅2H2​O ) in 10 mL of methanol. Add this metal solution dropwise to the stirring ligand solution over 15 minutes.

  • Reflux & Chelation: Heat the reaction mixture to 65°C under reflux for 4 hours. Self-Validation: A distinct color change will occur (e.g., dark green for Cu(II), bright fluorescent yellow for Zn(II)), indicating successful coordination.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Allow the concentrated solution to cool to 4°C overnight to induce crystallization.

  • Purification: Filter the microcrystalline precipitate under vacuum. Wash sequentially with cold methanol (2 × 5 mL) and diethyl ether (10 mL) to remove any unreacted ligand and residual DMF. Dry in a vacuum desiccator over anhydrous CaCl2​ .

Quantitative Data & Self-Validation Metrics

To ensure the integrity of the synthesized compounds, compare your empirical results against the standardized metrics provided in the tables below.

Table 1: Reagent Stoichiometry and Reaction Parameters
Component / ParameterLigand Synthesis (6-Cl-H2L)Cu(II) ComplexationZn(II) Complexation
Primary Reactant 5-Chloroisatin (1.0 eq)6-Cl-H2L (1.0 eq)6-Cl-H2L (1.0 eq)
Secondary Reactant 2'-Hydroxyacetophenone (1.0 eq) Cu(OAc)2​⋅H2​O (1.0 eq) Zn(OAc)2​⋅2H2​O (1.0 eq)
Base / Catalyst KOH (4.0 eq)TEA (to pH 7.5-8.0)TEA (to pH 7.5-8.0)
Solvent System EtOH / H2​O (10:1)MeOH / DMF (4:1)MeOH / DMF (4:1)
Temperature & Time 80°C (Reflux), 12-16 h65°C (Reflux), 4 h65°C (Reflux), 4 h
Expected Yield 65% - 75%70% - 80%75% - 85%
Table 2: Diagnostic Spectroscopic Data for Validation

Self-validation requires confirming the disappearance of specific functional group stretches and the appearance of metal-ligand bonds.

Analytical MethodFree Ligand (6-Cl-H2L)Metal Complex[M(6-Cl-L)]Causality / Interpretation
IR: ν(O−H) phenolic ~3400 cm⁻¹ (broad)AbsentConfirms deprotonation and coordination of the phenolic oxygen.
IR: ν(C=O) carboxyl ~1700 cm⁻¹ (strong)Shifted to ~1610 cm⁻¹Asymmetric stretching ( νasym​ ) shifts to lower frequencies due to metal-carboxylate coordination.
IR: ν(M−O)/ν(M−N) Absent~520 cm⁻¹ / ~450 cm⁻¹Direct confirmation of the newly formed metal-ligand dative bonds.
¹H-NMR (DMSO-d6) ~13.5 ppm (COOH, 1H, br) ~10.2 ppm (OH, 1H, s)Absent (for diamagnetic Zn²⁺)Protons are displaced by the metal cation during chelation.

References

  • Pfitzinger reaction Wikipedia, The Free Encyclopedia URL: [Link]

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid Acta Chimica Slovenica / PubMed URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis MDPI Molecules URL:[Link]

Application

Application Notes and Protocols for Cell Permeability and Efflux Assays of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Introduction: The Critical Role of Membrane Permeability and Efflux in Drug Discovery The journey of a drug from administration to its target site is a complex process governed by the principles of absorption, distributi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Membrane Permeability and Efflux in Drug Discovery

The journey of a drug from administration to its target site is a complex process governed by the principles of absorption, distribution, metabolism, and excretion (ADME). A pivotal aspect of this journey is the ability of a drug molecule to traverse cellular barriers. For orally administered drugs, this begins with absorption across the intestinal epithelium. Subsequently, the compound must penetrate various tissues to reach its site of action and, ultimately, be eliminated from the body. The physicochemical properties of a drug, such as its lipophilicity, size, and charge, play a significant role in its ability to passively diffuse across the lipid bilayers of cell membranes.[1]

However, passive diffusion is only one part of the story. The cell membrane is a dynamic interface embedded with a multitude of transporter proteins that can either facilitate the uptake of compounds into the cell or actively pump them out.[2] These efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are members of the ATP-binding cassette (ABC) transporter family and play a crucial role in protecting cells from xenobiotics.[3] From a drug development perspective, a compound that is a substrate for these efflux transporters may exhibit poor oral bioavailability and limited distribution to target tissues, such as the brain.[4] Therefore, a thorough understanding of a drug candidate's cell permeability and its interaction with efflux transporters is paramount for predicting its in vivo performance and potential for drug-drug interactions.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell permeability and efflux assays for a novel compound, 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid. As a quinoline-4-carboxylic acid derivative, its acidic nature suggests that its solubility and permeability will be pH-dependent.[7] These protocols are designed to provide a robust framework for evaluating the compound's potential for passive permeability and its susceptibility to efflux by major drug transporters.

Part 1: Assessing Passive Permeability with the Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method for predicting the passive permeability of a compound across a lipid membrane.[8] This assay is particularly useful in the early stages of drug discovery for ranking compounds based on their passive diffusion characteristics, devoid of the complexities of active transport.[9] The principle of PAMPA involves a 96-well filter plate where the filter is coated with a lipid solution, creating an artificial membrane that separates a donor compartment (containing the test compound) from an acceptor compartment.[10]

Workflow for PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_membrane Coat Filter Plate with Lipid prep_lipid->coat_membrane prep_compound Prepare Compound Solution add_compound Add Compound to Donor Plate prep_compound->add_compound prep_plate Prepare Donor and Acceptor Plates add_buffer Add Buffer to Acceptor Plate prep_plate->add_buffer coat_membrane->add_compound add_compound->add_buffer incubate Incubate Sandwich Plate add_buffer->incubate separate_plates Separate Plates incubate->separate_plates quantify Quantify Compound Concentration (LC-MS/MS or UV-Vis) separate_plates->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (e.g., flat-bottom, non-treated)

  • Lecithin in dodecane (or a commercially available PAMPA lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

  • High and low permeability control compounds (e.g., propranolol and atenolol, respectively)

  • Lucifer Yellow (for membrane integrity check)[9]

  • Organic solvent (e.g., DMSO)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid and control compounds in DMSO.

    • Prepare the working solutions by diluting the stock solutions in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤ 1%).

    • Prepare the lipid solution (e.g., 2% w/v lecithin in dodecane).[11]

  • Assay Plate Preparation:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Carefully apply 5 µL of the lipid solution to the filter of each well of the donor plate, ensuring the entire surface is coated. Allow the solvent to evaporate for at least 5 minutes.

  • Permeability Assay:

    • Add 200 µL of the test compound and control working solutions to the donor plate wells in triplicate.

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature on a plate shaker at a gentle speed (e.g., 50-100 rpm) for 4-18 hours.[11][12]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor wells for concentration analysis by LC-MS/MS or UV-Vis spectroscopy.

    • Also, measure the concentration of the initial dosing solution (C₀).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp (cm/s) = [ -ln(1 - CA/Cequ) ] / [ A * (1/VD + 1/VA) * t ]

      Where:

      • CA is the concentration of the compound in the acceptor well at time t.

      • Cequ is the equilibrium concentration, calculated as (CD * VD + CA * VA) / (VD + VA).

      • A is the surface area of the filter (cm²).

      • VD and VA are the volumes of the donor and acceptor wells (cm³), respectively.

      • t is the incubation time (s).

Interpretation of PAMPA Results
Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1LowPoor
1 - 10MediumModerate
> 10HighGood

This table provides a general guideline for interpreting PAMPA data. The classification can be further refined by correlating with in vivo data for a set of reference compounds.[13]

Part 2: Cell-Based Permeability Assessment Using the Caco-2 Cell Model

While PAMPA provides valuable information on passive permeability, it does not account for the influence of active transport processes. The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard for in vitro prediction of human intestinal drug absorption.[14] When cultured for approximately 21 days, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express many of the transporters and enzymes found in the small intestine.[15]

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture (21 days) cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for ~21 days to form a monolayer seed_cells->culture_cells measure_teer Measure Transepithelial Electrical Resistance (TEER) culture_cells->measure_teer lucifer_yellow Perform Lucifer Yellow permeability assay measure_teer->lucifer_yellow add_compound_A_B Add compound to Apical side (A -> B) lucifer_yellow->add_compound_A_B add_compound_B_A Add compound to Basolateral side (B -> A) lucifer_yellow->add_compound_B_A incubate Incubate at 37°C add_compound_A_B->incubate add_compound_B_A->incubate collect_samples Collect samples from receiver compartment at time points incubate->collect_samples quantify Quantify compound concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A->B and B->A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 cell permeability and efflux assay.

Detailed Protocol for Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

  • Control compounds (e.g., propranolol, atenolol, and a known P-gp substrate like digoxin)

  • Lucifer Yellow CH, lithium salt

  • TEER meter (e.g., Millicell® ERS-2)

  • LC-MS/MS

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[16]

    • Culture the cells for 20-22 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • TEER Measurement: Before and after the transport experiment, measure the TEER of the Caco-2 monolayers. A TEER value > 200 Ω·cm² is generally considered acceptable.[17][18] However, it's important to note that TEER alone may not be a completely reliable indicator of monolayer integrity under all conditions.[16][19]

    • Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer Yellow (e.g., 100 µM) to the apical side and measure its appearance in the basolateral side after a defined incubation period (e.g., 1 hour). A Papp value for Lucifer Yellow of < 1.0 x 10⁻⁶ cm/s is indicative of a tight monolayer.[20][21]

  • Transport Experiment (Bidirectional):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM in HBSS) to the apical chamber (e.g., 0.4 mL) and fresh HBSS to the basolateral chamber (e.g., 1.2 mL).

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation:

      Papp (cm/s) = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt is the rate of drug transport (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).

    • Calculate the Efflux Ratio (ER):

      ER = Papp (B→A) / Papp (A→B)

Interpretation of Caco-2 Permeability and Efflux Data
Papp (A→B) (x 10⁻⁶ cm/s)Permeability Classification
< 2Low
2 - 20Medium
> 20High
Efflux Ratio (ER)Interpretation
< 2No significant efflux
≥ 2Potential substrate of efflux transporters

An efflux ratio of ≥ 2 is a strong indication that the compound is actively transported out of the cells.[15] Further investigation is required to identify the specific transporter(s) involved.

Part 3: Identifying Specific Efflux Transporter Interactions

If the Caco-2 assay suggests that 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a substrate for an efflux transporter, the next step is to identify which transporter(s) are responsible. This can be achieved by conducting the bidirectional transport assay in the presence of specific inhibitors for major efflux transporters like P-gp and BCRP.[22][23]

Mechanism of Efflux Pump Inhibition Assay

Efflux_Inhibition cluster_control Without Inhibitor cluster_inhibited With Inhibitor drug_in_ctrl Drug Enters Cell efflux_pump_ctrl Efflux Pump (Active) drug_in_ctrl->efflux_pump_ctrl drug_out_ctrl Drug is Pumped Out efflux_pump_ctrl->drug_out_ctrl drug_in_inhib Drug Enters Cell efflux_pump_inhib Efflux Pump (Inhibited) drug_in_inhib->efflux_pump_inhib drug_accumulates Drug Accumulates efflux_pump_inhib->drug_accumulates inhibitor Inhibitor inhibitor->efflux_pump_inhib

Sources

Method

Strategic Approaches for the Preparation of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid in Biological Matrices

An Application Guide Abstract This comprehensive guide provides detailed application notes and validated protocols for the extraction of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid from common biological matr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the extraction of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid from common biological matrices such as plasma, urine, and tissue homogenates. As a molecule of interest in pharmaceutical development, its accurate quantification is paramount. This document moves beyond simple procedural lists to explain the fundamental principles and scientific rationale behind method selection and optimization. We detail three robust sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a step-by-step protocol, a visual workflow diagram, and expert commentary on critical experimental parameters. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to develop and validate reliable bioanalytical methods that adhere to global regulatory standards.

Introduction: The Bioanalytical Imperative

The reliable quantification of drug candidates and their metabolites in biological fluids is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The quality of this data is fundamentally dependent on the initial sample preparation step, which aims to isolate the analyte of interest from a complex mixture of endogenous components like proteins, lipids, and salts. An inadequate sample cleanup can lead to significant issues, including ion suppression in mass spectrometry, poor reproducibility, and column clogging, ultimately compromising the integrity of regulatory submissions.

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound whose physicochemical properties necessitate a carefully considered extraction strategy. This guide provides a multi-faceted approach to its sample preparation, grounded in the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the first step in designing an effective extraction protocol.

PropertyValueSource
Chemical Name 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid[5]
CAS Number 669753-96-2[5]
Molecular Formula C₁₆H₁₀ClNO₃[5][6]
Molecular Weight 299.71 g/mol [5][6]
XLogP3 3.7[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
pKa (Estimated ~4-5 for carboxylic acid, ~9-10 for phenol)Expert Estimation

The molecule possesses a carboxylic acid and a phenolic hydroxyl group, making it acidic. Its LogP value of 3.7 indicates moderate hydrophobicity. This dual nature—anionic charge potential and a hydrophobic core—is the key to selecting and optimizing the extraction techniques discussed below.

Foundational Principles: Choosing the Right Technique

No single sample preparation technique is universally superior; the choice is a strategic balance between the required data quality, sample throughput, and available resources.

  • Protein Precipitation (PPT): A rapid, non-selective method ideal for early discovery or high-throughput screening where speed is critical. It is less effective at removing other matrix components like phospholipids.[7][8]

  • Liquid-Liquid Extraction (LLE): A more selective technique based on the differential partitioning of the analyte between two immiscible liquid phases. It offers a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.[9]

  • Solid-Phase Extraction (SPE): The most selective and powerful technique, providing the cleanest extracts and the ability to concentrate the analyte. SPE is the gold standard for regulated bioanalysis where achieving the lowest limits of quantification and minimizing matrix effects are paramount.[10][11][12]

All methods must be validated to ensure they meet the stringent criteria for accuracy, precision, selectivity, and stability defined in guidelines such as the ICH M10.[1][3][4]

Protocol I: Protein Precipitation (PPT)

Principle of PPT

PPT is a straightforward method where a large excess of a water-miscible organic solvent (e.g., acetonitrile) is added to a biological sample like plasma.[8] This disrupts the solvation shell around the proteins, causing them to denature, aggregate, and precipitate out of solution.[7][13] The analyte, being a small molecule, remains in the supernatant, which can then be directly analyzed or further processed.

PPT Experimental Workflow

cluster_0 Protein Precipitation Workflow A 1. Aliquot Plasma Sample (e.g., 100 µL) B 2. Add Internal Standard A->B C 3. Add Acetonitrile (3:1 v/v ratio) B->C D 4. Vortex Mix (to ensure complete precipitation) C->D E 5. Centrifuge (e.g., 14,000 x g, 10 min) D->E F 6. Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G

Caption: High-level workflow for Protein Precipitation.

Detailed Step-by-Step Protocol for Plasma PPT
  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the biological plasma sample.

  • Internal Standard (IS) Spiking: Add 10 µL of the working Internal Standard solution (ideally a stable isotope-labeled version of the analyte) to every sample, calibrator, and Quality Control (QC) sample.

  • Precipitation Step: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to sample is critical for efficient protein removal.[14]

  • Mixing: Immediately cap the tube and vortex vigorously for 30 seconds. This ensures intimate mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight protein pellet at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean 96-well plate or autosampler vial. Be careful not to disturb the protein pellet.

  • Analysis: The sample is now ready for injection into an LC-MS/MS system. A dilution factor of 4 must be applied to the final concentration calculation.

Senior Scientist's Notes
  • Why Acetonitrile? Acetonitrile is generally preferred over methanol as it tends to precipitate proteins more effectively, resulting in a more compact pellet and a cleaner supernatant.[7]

  • Temperature Control: Performing the precipitation and centrifugation steps at a reduced temperature (4°C) can improve the efficiency of protein removal.

  • Self-Validation: The protocol's validity is confirmed by running QC samples at low, medium, and high concentrations alongside the unknown samples. The results must fall within the acceptance criteria for accuracy and precision as defined by FDA or EMA guidelines (typically ±15%).[2][15]

Protocol II: Liquid-Liquid Extraction (LLE)

Principle of LLE

LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[16] By adjusting the pH of the aqueous phase, the ionization state of the analyte can be controlled. For an acidic compound like 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, acidifying the sample (pH < pKa) will protonate the carboxylic acid group, rendering the molecule more neutral and promoting its partition into a non-polar organic solvent.

LLE Experimental Workflow

cluster_1 Liquid-Liquid Extraction Workflow A 1. Aliquot Urine Sample B 2. Add Internal Standard A->B C 3. Acidify Sample (e.g., with Formic Acid) B->C D 4. Add Organic Solvent (e.g., MTBE) C->D E 5. Vortex & Centrifuge (to separate layers) D->E F 6. Collect Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute & Analyze G->H

Caption: Workflow for Liquid-Liquid Extraction of an acidic analyte.

Detailed Step-by-Step Protocol for Urine LLE
  • Sample Aliquoting: In a 2 mL polypropylene tube, pipette 200 µL of the urine sample.

  • Internal Standard (IS) Spiking: Add 10 µL of the working IS solution.

  • pH Adjustment: Add 50 µL of 1% (v/v) formic acid in water to acidify the sample to a pH of approximately 2-3. This is crucial to ensure the analyte is in its non-ionized form.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing & Phase Separation: Cap the tube and vortex for 2 minutes. Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.

  • Analysis: The sample is ready for injection. This protocol results in a 2x concentration of the analyte.

Senior Scientist's Notes
  • Solvent Choice: MTBE is an excellent choice for this analyte. It is less polar than ethyl acetate, reducing the co-extraction of highly polar matrix components, and its lower density ensures it forms the upper layer, making it easy to transfer.

  • Emulsion Prevention: Urine samples can sometimes form emulsions at the liquid-liquid interface. Adding a small amount of salt (e.g., NaCl) before vortexing can help break these emulsions.[9]

  • The Henderson-Hasselbalch Rationale: The decision to acidify the sample is a direct application of the Henderson-Hasselbalch equation. By setting the pH at least 2 units below the pKa of the carboxylic acid group, we ensure that >99% of the analyte is in its neutral, extractable form.

Protocol III: Solid-Phase Extraction (SPE)

Principle of SPE

SPE uses a solid sorbent material packed into a cartridge or a 96-well plate to chemically separate different components of a sample.[11] For 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, a Mixed-Mode Anion Exchange (MAX) sorbent is ideal. This sorbent possesses both a reversed-phase character (to retain the hydrophobic quinoline core) and an anion-exchange character (to retain the negatively charged carboxylate group). This dual retention mechanism allows for a highly selective extraction and rigorous washing steps to remove interferences.[10]

SPE Experimental Workflow

cluster_2 Solid-Phase Extraction (MAX) Workflow A 1. Condition Sorbent (Methanol then Water) B 2. Equilibrate Sorbent (Aqueous Buffer, pH > 6) A->B C 3. Load Pre-treated Sample B->C D 4. Wash 1 (Aqueous) (Removes salts) C->D E 5. Wash 2 (Organic) (Removes lipids) D->E F 6. Elute Analyte (Acidified Organic Solvent) E->F G 7. Evaporate & Reconstitute F->G H 8. Analyze G->H

Caption: Workflow for Mixed-Mode Anion Exchange Solid-Phase Extraction.

Detailed Step-by-Step Protocol for Tissue Homogenate SPE
  • Sample Pre-treatment: Homogenize the tissue sample (1 g) in 4 mL of a suitable buffer. Centrifuge to pellet cellular debris. Take 200 µL of the supernatant and add 10 µL of IS. Dilute with 600 µL of 50 mM ammonium hydroxide to ensure the analyte is ionized.

  • SPE Cartridge Conditioning: Condition a MAX SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium hydroxide. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 drops/second). The analyte will be retained by both reversed-phase and ion-exchange mechanisms.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water. This removes salts and other highly polar impurities.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar impurities that are not ionically bound.

  • Elution: Elute the analyte with 1 mL of 2% formic acid in acetonitrile. The acid neutralizes the anionic site, disrupting the ionic retention, while the acetonitrile disrupts the reversed-phase retention, releasing the analyte.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

  • Analysis: The sample is now highly purified, concentrated, and ready for analysis.

Senior Scientist's Notes
  • Sorbent Selection is Key: The choice of a mixed-mode sorbent is deliberate. A simple reversed-phase (C18) sorbent would not provide the same level of cleanup efficiency, as it would not allow for the rigorous organic wash step that removes phospholipids—a major cause of ion suppression.

  • pH Control is Everything: The pH during the loading and elution steps is the most critical parameter. The loading buffer pH must be at least 2 units above the pKa of the carboxylic acid to ensure it is deprotonated and retained by the anion exchanger. Conversely, the elution solvent pH must be at least 2 units below the pKa to neutralize the charge and release the analyte.

  • Method Robustness: SPE is less susceptible to minor variations in sample matrix composition (e.g., lipemia) compared to PPT and LLE, making it the most robust method for regulated studies.

Method Selection and Performance Summary

The optimal technique depends on the specific requirements of the assay.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Typical Recovery >90% (but high matrix effects)80-95%>90%
Matrix Effect HighModerate to LowVery Low
Throughput HighLow to ModerateModerate to High (with automation)
Solvent Usage LowHighModerate
Cost per Sample LowLowHigh
Recommended Use High-throughput screening, discovery PKBioequivalence studies, academic researchRegulated TK/PK studies, clinical trials

Conclusion

The successful quantification of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid in biological matrices is critically dependent on a well-designed and validated sample preparation protocol. This guide has detailed three distinct, yet powerful, methodologies—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. For rapid screening, PPT offers an unmatched combination of speed and simplicity. For assays requiring better cleanup, LLE provides a cost-effective solution through optimized pH and solvent selection. For the most demanding applications in regulated bioanalysis, the selectivity and robustness of mixed-mode SPE are unparalleled. By understanding the scientific principles behind each technique, researchers can confidently select and implement the most appropriate workflow to generate high-quality, reproducible, and defensible bioanalytical data.

References

  • European Medicines Agency (EMA). (2015). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Viswanathan, C. T., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(8), 859-862. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Polati, S., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Gómez-Ríos, G. A., et al. (2022). Solid-phase microextraction of endogenous metabolites from intact tissue validated using a Biocrates standard reference method kit. Scientific Reports, 12(1), 1-12. [Link]

  • Shakya, G., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(3), 345-349. [Link]

  • Agilent Technologies, Inc. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]

  • Idaho State Police Forensic Services. (2014). Urine Toxicology 2.4 Liquid-Liquid Extraction Methods for Qualitative GC/MSD Confirmation. [Link]

  • Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Kamiński, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3630. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • Bai, B., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2119-2127. [Link]

  • Scheurer, J., & Moore, C. M. (1992). Solid-phase extraction of drugs from biological tissues--a review. Journal of analytical toxicology, 16(4), 264-269. [Link]

  • van der Westhuizen, A., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 920. [Link]

  • Ueda, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid . This molecule is a highly functionalized 2-arylquinoline derivative, typically synthesized via the Pf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid .

This molecule is a highly functionalized 2-arylquinoline derivative, typically synthesized via the Pfitzinger reaction [1]. This classical condensation involves the base-mediated ring opening of 5-chloroisatin, followed by cyclodehydration with 2-hydroxyacetophenone[2]. While the reaction is robust, researchers frequently encounter bottlenecks regarding yield, side-product formation, and tricky isolation steps due to the amphoteric nature of the product.

Below, you will find a mechanistic workflow, an expert-level troubleshooting guide, quantitative optimization data, and a validated step-by-step protocol to ensure high-yield synthesis.

Mechanistic Workflow

PfitzingerWorkflow A Reactants: 5-Chloroisatin + 2-Hydroxyacetophenone B Alkaline Hydrolysis (33% KOH / EtOH, Reflux) A->B C Intermediate: Potassium 2-amino-5-chlorophenylglyoxylate B->C D Condensation & Cyclization (Imine formation -> Dehydration) C->D E Aqueous Quench & Acidification (HCl to pH 4.5 - 5.5) D->E F Product Isolation: 6-Chloro-2-(2-hydroxyphenyl) quinoline-4-carboxylic acid E->F

Mechanistic workflow of the Pfitzinger synthesis for 2-arylquinoline-4-carboxylic acids.

Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 40%, and why am I recovering unreacted 5-chloroisatin? The Causality: The Pfitzinger reaction requires the complete hydrolysis of the isatin amide bond to form the reactive keto-acid intermediate (isatinate) before the ketone can effectively condense[1]. If the base concentration is too low, or if the 2-hydroxyacetophenone is added simultaneously with the isatin, the ring-opening kinetics are outpaced by competing side reactions. The Solution: Implement a two-stage addition. Pre-treat 5-chloroisatin with a strong base (33% aqueous KOH) and stir for 1 hour at room temperature. The solution will shift from purple/red to brown, indicating complete conversion to the potassium 2-amino-5-chlorophenylglyoxylate intermediate. Only then should you add the 2-hydroxyacetophenone.

Q2: I am observing multiple side products on my TLC/HPLC. How do I minimize the degradation of 2-hydroxyacetophenone? The Causality: Under strongly basic conditions, the phenolic hydroxyl group on 2-hydroxyacetophenone is deprotonated to form a phenoxide. While this increases aqueous solubility, prolonged refluxing (>12 hours) at high temperatures (>90°C) promotes oxidative degradation and competing self-aldol condensation of the ketone. The Solution: Strictly control the stoichiometry and temperature. Use a slight molar excess of the ketone (1.1 equivalents) to account for minor self-condensation, but cap the reflux temperature at 85°C for exactly 8 hours[3].

Q3: The product fails to precipitate cleanly during the acidic workup and instead forms a gummy oil. What is going wrong? The Causality: 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is highly amphoteric. It contains a basic quinoline nitrogen (pKa ~4.5), an acidic carboxylic acid (pKa ~2.0), and a phenolic hydroxyl group (pKa ~10.0).

  • If you acidify too much (pH < 2), the quinoline nitrogen protonates, forming a highly soluble hydrochloride salt.

  • If the pH is too high (pH > 7), the molecule remains a soluble carboxylate/phenoxide anion. The Solution: You must carefully adjust the pH to the molecule's isoelectric point to force precipitation. Use 3M HCl to slowly bring the aqueous mixture to a pH of 5.0 to 6.0[3]. At this pH, the molecule exists as a neutral zwitterion and will crash out as a distinct, filterable solid.

Quantitative Data: Reaction Parameter Optimization

To validate the troubleshooting steps above, the following table summarizes the causal relationship between reaction parameters and the isolated yield of the target quinoline derivative.

Base ConcentrationTemperature (°C)Reaction Time (h)Workup pHObserved IssueIsolated Yield (%)
10% KOH (aq)85122.0Incomplete ring-opening; product lost in aqueous layer.22%
33% KOH (aq)100245.5Extensive ketone degradation; tar formation.45%
33% KOH (aq) 85 8 5.0 - 5.5 Clean conversion; rapid precipitation. 78%

Standard Operating Protocol: Optimized Synthesis

This self-validating protocol is designed to maximize the yield of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid by isolating the isatin ring-opening step from the cyclization step.

Reagents Required:

  • 5-Chloroisatin (1.0 equiv, e.g., 10.0 mmol)

  • 2-Hydroxyacetophenone (1.1 equiv, 11.0 mmol)

  • Potassium Hydroxide (33% w/v aqueous solution)

  • Absolute Ethanol

  • 3M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Isatin Ring Opening: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloroisatin (10.0 mmol) in 30 mL of 33% aqueous KOH. Stir the mixture at room temperature for 1 hour. Validation check: The suspension will dissolve, and the color will transition from deep red/purple to a clear brown solution.

  • Condensation: Dissolve 2-hydroxyacetophenone (11.0 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 10 minutes.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture in an oil bath at 85°C for 8 hours. Monitor the consumption of the intermediate via TLC (Eluent: DCM/MeOH 9:1).

  • Solvent Removal: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the ethanol under reduced pressure (do not evaporate to total dryness).

  • Isoelectric Precipitation: Dilute the remaining basic aqueous layer with 100 mL of distilled water. Place the flask in an ice bath (0-5°C). Slowly add 3M HCl dropwise while monitoring with a pH meter. Stop the addition the moment the pH reaches 5.0 - 5.5. Validation check: A thick yellow/pale-brown precipitate will rapidly form.

  • Isolation & Purification: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove trapped inorganic salts, followed by a wash with cold diethyl ether (10 mL) to remove unreacted ketone traces. Dry the solid in a vacuum oven at 50°C overnight.

References

  • Pfitzinger reaction. Wikipedia. Available at:[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at:[Link]

Sources

Optimization

reducing organic impurities during 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid crystallization

Welcome to the Technical Support Center for Quinoline-4-Carboxylic Acid Derivatives. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis and crystallizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline-4-Carboxylic Acid Derivatives. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis and crystallization of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid .

Synthesized via the Doebner multicomponent reaction (using 4-chloroaniline, salicylaldehyde, and pyruvic acid), this compound is prone to generating complex organic impurities. This guide provides field-proven, self-validating protocols to isolate high-purity crystalline products.

Section 1: Mechanistic Overview & Impurity Profiling

Understanding the causality behind impurity formation is the first step in troubleshooting. The Doebner reaction initiates with the condensation of 4-chloroaniline and salicylaldehyde to form a Schiff base (imine). Subsequent reaction with pyruvic acid yields the target quinoline core[1]. However, incomplete cyclization or excessive thermal stress leads to three primary organic impurities:

  • Unreacted Imines: Resulting from incomplete reaction with pyruvic acid.

  • Keto-acid Intermediates: Formed when the cyclization step stalls.

  • Resinous Byproducts: Hydrophobic polymers generated by the thermal decomposition of pyruvic acid or imine intermediates[2][3].

ImpurityPathway A 4-Chloroaniline + Salicylaldehyde B Schiff Base (Imine) Intermediate A->B Condensation C Pyruvic Acid Addition B->C Doebner Rxn D Target Compound: 6-Chloro-2-(2-hydroxyphenyl) quinoline-4-carboxylic acid C->D Cyclization & Oxidation E Side Reactions: Resinous Byproducts C->E High Temp / Excess Acid F Side Reactions: Keto-acid Intermediates C->F Incomplete Cyclization

Mechanistic pathway of target formation vs. organic impurities.

Section 2: Troubleshooting Guide (FAQs)

Q1: My crude product forms a dark, resinous material instead of a solid. How can I isolate the target compound? A1: Resinous byproducts are notorious in Doebner reactions due to the polymerization of intermediates at high temperatures[2]. To resolve this, do not attempt direct crystallization. Instead, utilize the acidic nature of your target compound. Dissolve the crude resin in a mild aqueous base (e.g., saturated NaHCO₃, pH ~8). The target carboxylic acid will dissolve as a carboxylate salt. Wash this aqueous layer with a non-polar solvent (like ethyl acetate) to strip away the neutral polymeric resins and unreacted imines. Finally, acidify the aqueous layer to precipitate the purified target[2].

Q2: During recrystallization, the compound "oils out" (separates as a liquid) instead of forming crystals. What causes this and how is it fixed? A2: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, causing it to crash out as a liquid phase[4]. This is exacerbated by high concentrations of impurities disrupting the crystal lattice. Fixes:

  • Lower the concentration: Add more solvent to lower the saturation temperature.

  • Switch to a binary system: Use an Ethanol/Water mixture. Dissolve the compound in hot ethanol, then add water dropwise just until turbidity appears.

  • Reduce cooling rate: Allow the flask to cool to room temperature completely undisturbed before applying an ice bath[2][4].

Q3: My purified compound has a broad melting range. What does this indicate? A3: A broad melting range is a primary indicator of co-crystallized impurities[2]. In this specific synthesis, it usually points to trapped salicylaldehyde or keto-acid intermediates. A secondary recrystallization using a different solvent polarity (e.g., switching from Ethanol/Water to pure Ethyl Acetate with hot filtration) is required to break the co-crystal lattice.

Section 3: Standard Operating Protocols (SOPs)

Protocol 1: Optimized Doebner Reaction with Controlled Addition

Objective: Minimize the formation of resinous impurities at the source.

  • Imine Formation: Dissolve 4-chloroaniline (1.0 eq) and salicylaldehyde (1.0 eq) in ethanol. Stir at room temperature for 30 minutes to allow the Schiff base to form.

  • Heating: Elevate the reaction temperature to 65 °C.

  • Controlled Addition (Critical): Add pyruvic acid (1.2 eq) dropwise over 30–45 minutes. Causality: Maintaining a low steady-state concentration of pyruvic acid suppresses its thermal decomposition and drastically reduces resinous byproduct formation[3].

  • Reflux: Maintain at 65 °C for 8–24 hours depending on the catalyst used (e.g., BF₃·THF)[3].

Protocol 2: Self-Validating Acid-Base Extraction & Crystallization

Objective: Chemically separate the target from impurities before lattice formation.

  • Dissolution: Suspend the crude reaction mixture in 50 mL of ethyl acetate.

  • Selective Basification: Add 50 mL of saturated aqueous NaHCO₃ (pH ~8) and stir vigorously. Causality: NaHCO₃ is strong enough to deprotonate the target carboxylic acid (pKa ~3-4) into the aqueous phase, but weak enough to leave the phenolic OH of unreacted salicylaldehyde (pKa ~8.4) largely protonated and trapped in the organic phase.

  • Phase Separation: Separate the layers. Discard the organic layer (containing resins, imines, and salicylaldehyde).

  • Acidification: Slowly add 1M HCl to the aqueous layer until the pH reaches 3. The target compound will precipitate as a solid[2].

  • Recrystallization: Filter the solid, then dissolve it in a minimal amount of boiling ethanol. Add hot water dropwise until slight turbidity is observed.

  • Controlled Cooling: Allow the solution to cool naturally to room temperature over 4 hours to ensure a highly ordered crystal lattice, then transfer to an ice bath for 30 minutes before final filtration[2][4].

CrystallizationWorkflow Crude Crude Mixture (Target + Impurities) Base Dissolve in aq. NaHCO3 (pH ~ 8) Crude->Base Wash Wash with Ethyl Acetate (Removes Neutrals/Phenols) Base->Wash Acid Acidify with HCl (pH ~ 3) Wash->Acid Precip Precipitation of Target Acid Acid->Precip Recryst Recrystallize (EtOH/Water) Precip->Recryst

Self-validating acid-base extraction and crystallization workflow.

Section 4: Quantitative Data Matrices

Table 1: Solvent Selection Matrix for Crystallization

Solvent System Polarity Solubilization (Hot) Solubilization (Cold) Suitability for Target
Ethanol / Water High High Low Excellent (Standard choice; prevents oiling out)
Ethyl Acetate Moderate Moderate Low Good (Requires hot filtration to remove resins)
DMF / Water Very High Very High Low Fair (Use only for highly impure/resinous batches)

| Acetone | Moderate | High | Moderate | Poor (High risk of oiling out during cooling) |

Table 2: Common Impurities and Removal Strategies

Impurity Source Chemical Nature Removal Strategy
4-Chloroaniline Unreacted starting material Basic amine Remains in organic phase during initial NaHCO₃ extraction.
Salicylaldehyde Unreacted starting material Phenolic aldehyde Remains in organic phase during NaHCO₃ extraction (pH controlled).
Schiff Base (Imine) Incomplete Doebner reaction Neutral / Weakly basic Washed away via Ethyl Acetate during alkaline aqueous phase.

| Resinous Byproducts | High-temp polymerization | Polymeric / Hydrophobic | Insoluble in aqueous base; removed via filtration or organic wash. |

References

  • Yang, M., & Ji, W. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3752.[Link]

  • Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816-12820.[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists developing highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for 6-Chloro-2-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists developing highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 669753-96-2).

Due to its amphoteric nature—featuring a basic quinoline nitrogen, an acidic carboxylic acid, and a phenolic hydroxyl group—this compound presents unique chromatographic and ionization challenges. This living document provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure assay ruggedness and scientific integrity.

Part 1: Quick Reference Physicochemical & MRM Data

Before initiating method development, it is critical to understand the analyte's intrinsic properties. The table below summarizes the core metrics that dictate mobile phase selection and ionization parameters.

ParameterValueAnalytical Implication
Molecular Formula C₁₆H₁₀ClNO₃Contains ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio); ideal for MRM qualifier transitions.
Monoisotopic Mass 299.0349 DaHigh-resolution target mass for TOF/Orbitrap systems.
pKa (Estimated) ~3.5 (COOH), ~9.5 (OH)Mobile phase pH must be tightly controlled to stabilize the ionization state.
LogP (Estimated) 3.5 - 4.5Highly lipophilic; requires a high percentage of organic solvent for elution.
ESI(-) Precursor m/z 298.0Primary ionization mode due to the highly acidic carboxylic acid group.
ESI(+) Precursor m/z 300.0Alternative mode utilizing the proton affinity of the basic quinoline nitrogen.

Part 2: Method Development Workflow

LCMS_Workflow N1 1. Syringe Infusion (1 µg/mL in 50% MeOH) N2 2. Polarity Screening (Evaluate ESI+ vs ESI-) N1->N2 N3 3. CID Optimization (Target CO2 & H2O Neutral Losses) N2->N3 N4 4. Chromatographic Tuning (C18 Column, pH Control) N3->N4 N5 5. Matrix Mitigation (Phospholipid Depletion Plate) N4->N5

Caption: Sequential workflow for LC-MS/MS method development and optimization.

Part 3: Troubleshooting Guides & FAQs

Q1: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization for this compound?

Causality & Expert Insight: This compound is amphoteric. The quinoline nitrogen readily accepts a proton in acidic conditions (favoring ESI+), while the carboxylic acid and phenol easily donate protons (favoring ESI-). Recommendation: While both modes will yield a signal, ESI- is highly recommended for biological matrices. Carboxylic acids ionize exceptionally well in negative mode, and biological samples (like plasma) generally produce significantly less background noise in ESI- compared to ESI+. If you must use ESI+, ensure your mobile phase contains 0.1% Formic Acid to drive protonation. Avoid Trifluoroacetic Acid (TFA), as it causes severe ion suppression in both modes.

Q2: I am observing severe peak tailing. How do I correct the chromatography?

Causality & Expert Insight: Peak tailing for quinoline derivatives is almost always caused by secondary ionic interactions. The basic quinoline nitrogen interacts with unreacted, acidic silanol groups (Si-OH) on the silica backbone of the C18 stationary phase. Furthermore, the carboxylic acid moiety can chelate with trace metal ions in the LC system. Recommendation:

  • Mask the Silanols: Use a mobile phase buffered with 10 mM Ammonium Formate adjusted to pH 3.0. The ammonium ions compete for the active silanol sites, while the low pH ensures residual silanols are fully protonated (neutralized).

  • Hardware: Utilize a highly endcapped, superficially porous C18 column (e.g., Cortecs or Kinetex) and ensure you are using a biocompatible or PEEK-lined LC system to prevent metal chelation.

Q3: How do I select the most reliable MRM transitions for quantification?

Causality & Expert Insight: During Collision-Induced Dissociation (CID), molecules containing a carboxylic acid group undergo a highly characteristic neutral loss of carbon dioxide (CO₂, 44 Da) [1]. Recommendation:

  • Quantifier Transition (ESI-): Monitor the ³⁵Cl precursor m/z 298.0 → 254.0 (Loss of CO₂).

  • Qualifier Transition (ESI-): Monitor the ³⁷Cl isotope m/z 300.0 → 256.0.

  • Self-Validation Check: The peak area ratio between the quantifier and qualifier must consistently remain at ~3:1 (reflecting the natural ³⁵Cl/³⁷Cl isotopic distribution). Any deviation indicates a co-eluting isobaric interference.

Q4: My sensitivity drops significantly when analyzing plasma samples compared to neat standards. How do I fix this?

Causality & Expert Insight: This is a classic manifestation of the Matrix Effect . Because this compound is highly lipophilic (LogP ~4.0), it co-elutes with endogenous plasma phospholipids (e.g., glycerophosphocholines) in the high-organic region of the LC gradient. In the ESI source, these highly abundant phospholipids outcompete your analyte for charge and surface space on the electrospray droplets, leading to severe ion suppression [2]. Recommendation: Standard protein precipitation (PPT) with acetonitrile does not remove phospholipids. You must upgrade your sample preparation. Use a Phospholipid Depletion (PLD) plate (e.g., HybridSPE or Ostro) which utilizes Lewis acid/base interactions (Zirconia or Titania) to selectively trap the phosphate backbone of lipids while allowing your analyte to pass through [3].

Part 4: Step-by-Step Methodology

Protocol: MRM Optimization and LC Gradient Setup

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of Tuning Solution

  • Dissolve 1.0 mg of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid in 1 mL of DMSO to create a 1 mg/mL stock.

  • Dilute the stock to 1 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-).

Step 2: Syringe Infusion & Source Optimization

  • Infuse the 1 µg/mL solution directly into the MS source at 10 µL/min using a syringe pump.

  • Perform a Q1 full scan (m/z 100–500).

  • Validation Check: Confirm the presence of the [M-H]- ion at m/z 298.0 (base peak) and the ³⁷Cl isotope at m/z 300.0 (~33% relative abundance).

Step 3: Collision Energy (CE) Optimization

  • Isolate m/z 298.0 in Q1.

  • Ramp the Collision Energy (CE) from 10 V to 50 V in 5 V increments.

  • Identify the CE that yields the maximum abundance of the m/z 254.0 product ion. (Typically requires ~20-25 V for decarboxylation).

  • Repeat the process for the ³⁷Cl isotope (m/z 300.0 → 256.0).

Step 4: Chromatographic Gradient Setup

  • Column: C18, 2.1 x 50 mm, 1.7 µm (Endcapped).

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Critical for washing off residual lipids)

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibrate at 10% B.

  • Validation Check: Inject a blank matrix sample and monitor m/z 184.0 → 184.0 (in ESI+) to track lysophosphatidylcholines. Ensure they elute during the 95% B hold and do not overlap with your analyte's retention time.

Part 5: Fragmentation Pathway Visualization

Understanding the gas-phase chemistry of your analyte ensures you are selecting robust MRM transitions that are structurally sound.

Fragmentation_Pathway cluster_ESI_Neg Negative Ionization (ESI-) cluster_ESI_Pos Positive Ionization (ESI+) P_Neg Precursor: [M-H]- m/z 298.0 (35Cl) F_Neg1 Product: [M-H-CO2]- m/z 254.0 P_Neg->F_Neg1 CID: -44 Da (CO2) P_Pos Precursor: [M+H]+ m/z 300.0 (35Cl) F_Pos1 Product: [M+H-H2O]+ m/z 282.0 P_Pos->F_Pos1 CID: -18 Da (H2O) F_Pos2 Product: [M+H-CO2]+ m/z 256.0 P_Pos->F_Pos2 CID: -44 Da (CO2)

Caption: Primary CID fragmentation pathways for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.

References

  • Fragmentation Pathways of [MX2(CO)2(dcbpy)] Complexes (Mechanisms of Carboxylic Acid Decarboxylation in MS/MS) . Organometallics / American Chemical Society (ACS). Available at:[Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis . Bioanalysis / Taylor & Francis. Available at:[Link]

Optimization

advanced purification techniques for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid from crude mixtures

Welcome to the Technical Support Center for the isolation and purification of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid . Synthesized primarily via the base-catalyzed Pfitzinger reaction between 5-chloroisa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid . Synthesized primarily via the base-catalyzed Pfitzinger reaction between 5-chloroisatin and 2'-hydroxyacetophenone[1],[2], this highly functionalized molecule presents unique downstream processing challenges.

As an ampholyte with a bidentate chelation motif, standard purification techniques often fail, resulting in severe chromatographic tailing, amorphous precipitation, or irreversible column binding. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity recovery from complex crude mixtures.

Part 1: Quantitative Physicochemical Data

Understanding the ionization states of this molecule is the foundation of any successful purification strategy. The table below summarizes the critical parameters that dictate its behavior in aqueous and organic environments.

PropertyValue / DescriptionMechanistic Implication for Purification
Molecular Weight 299.71 g/mol -
Carboxylic Acid pKₐ ~3.3 - 3.5Deprotonates above pH 4. Confers high aqueous solubility in basic solutions[3].
Quinoline Nitrogen pKₐ ~1.5 - 1.7Weakly basic due to the electron-withdrawing C4-COOH. Protonates only in strong acid[3].
Phenolic OH pKₐ ~9.5 - 10.0Requires strong base (pH > 11) for full deprotonation.
Isoelectric Point (pI) ~2.5The exact pH at which the molecule exists as a neutral/zwitterionic species, minimizing hydration energy and driving precipitation.
Chelation Potential High (Bidentate)The spatial proximity of the quinoline N and the 2-hydroxyl group mimics 8-hydroxyquinoline, strongly binding transition metals.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: When I acidify my basic Pfitzinger reaction mixture, my product crashes out as a sticky, oily mass instead of filterable crystals. Why does this happen, and how can I fix it?

Causality: The rapid addition of strong acid to the basic crude mixture causes extreme localized pH drops, leading to rapid supersaturation. Because the molecule reaches its isoelectric point (pI ~2.5) almost instantly, it lacks the time required to organize into a stable crystal lattice. Instead, it crashes out as an amorphous, lipophilic matrix that physically traps unreacted 2'-hydroxyacetophenone and decarboxylated side products[1],[4]. Solution: You must control the kinetics of precipitation. Heat the basic aqueous extract to 45–50°C to increase the kinetic energy of the system. Add your acid (e.g., 2M HCl) dropwise with vigorous mechanical stirring until you hit exactly pH 2.5–3.0 (verified by a calibrated pH meter, not litmus paper[5],[3]). Allow the solution to cool slowly to 4°C over several hours. This thermodynamic control favors the growth of pure microcrystals over amorphous oil formation.

Q2: I am trying to purify the crude material via Preparative Reverse-Phase HPLC (C18), but I am experiencing massive peak tailing, broad bands, and poor mass recovery (>50% loss). What is going wrong?

Causality: There are two competing phenomena destroying your chromatography:

  • Metal Chelation: The 2-(2-hydroxyphenyl)quinoline core is a potent bidentate chelator. It is irreversibly binding to trace heavy metals (Fe³⁺, Cu²⁺, Zn²⁺) present in the silica matrix or the stainless-steel tubing of your LC system.

  • Mixed Ionization States: At a neutral mobile phase pH, the molecule exists in a dynamic equilibrium between its protonated and deprotonated states, causing it to travel through the column at different velocities[3],[6]. Solution: You must force the molecule into a single protonation state and suppress metal binding. Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to both your aqueous and organic mobile phases. This drops the pH below 2.0, fully protonating the carboxylic acid and outcompeting the chelation interactions. Additionally, consider washing your column with a 0.1 M EDTA solution prior to the run to strip trapped metals.

Q3: Can I use standard normal-phase silica gel flash chromatography to clean up the crude mixture?

Causality: It is highly discouraged for the free acid. The strongly acidic silanol groups on bare silica gel will interact heavily with both the basic quinoline nitrogen and the carboxylic acid, leading to severe streaking and near-zero recovery. Solution: If normal-phase chromatography is absolutely necessary, you must first mask the carboxylic acid via esterification (e.g., using TMS-diazomethane to form the methyl ester)[4]. After purification, the ester can be hydrolyzed back to the free acid using LiOH. Alternatively, bypass normal-phase entirely and use reversed-phase (C18) flash chromatography.

Q4: My LC-MS shows a major impurity with a mass of [M-44]. What is this, and how do I remove it?

Causality: This is the decarboxylated byproduct (6-chloro-2-(2-hydroxyphenyl)quinoline). The Pfitzinger reaction requires harsh conditions (strong KOH, prolonged reflux). If heated excessively, the C4-carboxylic acid undergoes thermal decarboxylation[4]. Solution: Because this impurity lacks the carboxylic acid moiety, it cannot form a water-soluble anion at moderate pH. Adjust the crude mixture to pH 8.5 using a bicarbonate buffer. The target molecule will remain in the aqueous phase as a carboxylate salt, while the decarboxylated impurity can be easily washed away by extracting the aqueous layer with ethyl acetate.

Part 3: Logical Workflows & Visualizations

AcidBase A Crude Pfitzinger Mixture (pH > 12) B Filter Insoluble Impurities (Decarboxylated byproducts) A->B Aqueous Phase C Slow Acidification (HCl) Dropwise to pH 2.5 - 3.0 B->C Filtrate D Isoelectric Precipitation (Neutral Species Formation) C->D Cooling (0-5°C) E Wash with Cold H2O / EtOH (Removes salts & ketone) D->E Filtration F Purified Target Molecule E->F Vacuum Drying

Figure 1: Acid-Base Isoelectric Precipitation Workflow for Amphoteric Quinolines.

Troubleshooting Issue Severe Peak Tailing on RP-HPLC Cause1 Metal Chelation (Phenol + Quinoline N) Issue->Cause1 Cause2 Mixed Ionization States (Amphoteric Nature) Issue->Cause2 Sol1 Wash System with EDTA or use PEEK Hardware Cause1->Sol1 Sol2 Add 0.1% TFA to Mobile Phase (Forces Protonation) Cause2->Sol2 Result Sharp Peaks & High Recovery Sol1->Result Sol2->Result

Figure 2: Chromatographic Troubleshooting Logic for Chelating Ampholytes.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Isoelectric Precipitation (Acid-Base Cycling)

This protocol exploits the pI of the molecule to separate it from both lipophilic organic impurities and hydrophilic inorganic salts.

  • Dissolution & Basification: Suspend 10 g of the crude reaction mixture in 100 mL of distilled water. Add 2M NaOH until the pH reaches 12.0. Stir for 30 minutes at room temperature.

    • Validation Check: The target compound must dissolve completely. If a dark, insoluble solid remains, it is likely the decarboxylated byproduct. Filter the solution to remove it.

  • Organic Wash: Transfer the basic filtrate to a separatory funnel. Extract twice with 50 mL of Ethyl Acetate. Discard the organic layers.

    • Validation Check: Run a TLC of the organic layer (Hexanes:EtOAc 7:3). The presence of high-Rf spots confirms the successful removal of unreacted 2'-hydroxyacetophenone.

  • Controlled Acidification: Transfer the aqueous layer to a round-bottom flask and heat to 45°C. Equip a calibrated pH meter. Slowly add 2M HCl dropwise (approx. 1 drop per second) under vigorous mechanical stirring until the pH stabilizes exactly between 2.5 and 3.0.

    • Validation Check: The solution should transition from clear to a dense, milky suspension. If the precipitate clumps into a resinous ball, the addition rate was too fast.

  • Maturation & Isolation: Remove the heat source and allow the suspension to cool to room temperature over 2 hours, then transfer to an ice bath (4°C) for an additional 2 hours. Filter the microcrystals via vacuum filtration.

  • Washing: Wash the filter cake with 3 x 20 mL of ice-cold distilled water, followed by 1 x 10 mL of cold ethanol.

    • Validation Check: Test the pH of the final water wash. It must be neutral (pH ~7), confirming the complete removal of trapped HCl and KCl salts. Dry the solid under high vacuum at 60°C for 12 hours.

Protocol B: Preparative RP-HPLC Method for Chelating Ampholytes

Use this protocol for final polishing (>99% purity) when acid-base cycling is insufficient.

  • Sample Preparation: Dissolve 100 mg of the pre-purified solid in 1 mL of DMSO containing 0.1% TFA.

    • Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. The supernatant must be optically clear to prevent frit clogging.

  • Column Equilibration: Use a Preparative C18 Column (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase A: HPLC-grade H₂O + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Equilibrate the column at 5% B at a flow rate of 20 mL/min.

  • Gradient Elution: Run a linear gradient from 5% B to 70% B over 25 minutes. Monitor UV absorbance at 254 nm and 320 nm.

    • Validation Check: The target compound should elute as a sharp, symmetrical peak (Asymmetry factor between 0.9 and 1.2) around 45–55% B. If tailing persists, increase the TFA concentration to 0.15%.

  • Recovery: Pool the fractions containing the target mass and lyophilize directly. Do not use rotary evaporation, as concentrating the TFA will degrade the product.

References

  • Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Scholar Hub Universitas Indonesia.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC - National Institutes of Health.
  • CINCHOPHEN | 132-60-5. ChemicalBook.
  • Oxycinchophen. Grokipedia.
  • Modeling the relative response factor of small molecules in positive electrospray ionization. PMC - National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Quenching of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid in Aqueous Buffers

Welcome to the dedicated technical support center for researchers utilizing 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (6-Cl-HPQ-4-COOH). As a classic Excited-State Intramolecular Proton Transfer (ESIPT) flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers utilizing 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (6-Cl-HPQ-4-COOH). As a classic Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore, this compound offers exceptional photophysical properties, including a massive Stokes shift that effectively eliminates self-absorption[1]. However, its transition from organic solvents to aqueous biological buffers often results in severe fluorescence quenching.

As an application scientist, I have designed this guide to provide the mechanistic causality behind this phenomenon and field-proven, self-validating protocols to restore the luminescent integrity of your assays.

Part 1: Mechanistic Overview & Visual Diagnostics

To troubleshoot quenching, we must first understand the molecular mechanics. The fluorescence of 6-Cl-HPQ-4-COOH relies entirely on a strict intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the quinoline nitrogen (-N). Upon photon excitation, a proton rapidly transfers across this bond, shifting the molecule from an excited enol state to an excited keto state, which then emits a highly red-shifted photon[1][2].

When introduced to an aqueous buffer, two competing thermodynamic processes destroy this mechanism:

  • Competitive Hydrogen Bonding: Water molecules act as highly concentrated hydrogen bond donors and acceptors, solvating the fluorophore and physically breaking the critical O-H···N intramolecular bond[3].

  • Aggregation-Caused Quenching (ACQ): The 6-chloro-quinoline core is highly lipophilic. To minimize contact with water, the planar aromatic rings undergo π−π stacking, forming non-fluorescent aggregates that decay non-radiatively[3][4].

ESIPT_Mechanism Enol Ground State (Enol) Intramolecular H-Bond Intact ExcitedEnol Excited State (Enol*) Enol->ExcitedEnol Photon Excitation Agg Hydrophobic Aggregation (Pi-Pi Stacking) Enol->Agg Poor Aqueous Solubility Keto Excited State (Keto*) ESIPT Active ExcitedEnol->Keto Hydrophobic Environment (Proton Transfer) Water Aqueous Buffer (Competitive H-Bonding) ExcitedEnol->Water H-Bond Disruption Emission Keto Emission (Strong Fluorescence, Large Stokes Shift) Keto->Emission Radiative Decay Quench Non-Radiative Decay (Fluorescence Quenched) Water->Quench Agg->Quench ACQ Effect

Fig 1: ESIPT mechanism vs. aqueous quenching pathways for 6-Cl-HPQ-4-COOH.

Part 2: Troubleshooting FAQs

Q1: How can I restore the ESIPT emission without altering the bulk aqueous nature of my biological assay? A1: You must engineer a "hydrophobic microenvironment" within the buffer. By introducing amphiphilic agents such as non-ionic surfactants (e.g., Triton X-100) or carrier proteins (e.g., Bovine Serum Albumin, BSA), the hydrophobic 6-Cl-HPQ-4-COOH molecules partition into the lipidic cores or hydrophobic protein pockets. This shielding physically excludes water molecules, reinstating the intramolecular hydrogen bond and turning the ESIPT fluorescence back "on"[5].

Q2: Does the pH of my buffer matter if I am using a surfactant? A2: Absolutely. The compound possesses two ionizable groups: the 4-carboxylic acid (pKa ~3.5) and the phenolic 2-hydroxyl (pKa ~8.5).

  • At pH < 4.0: The compound is fully protonated and highly insoluble, leading to severe precipitation.

  • At pH 6.5 – 7.4 (Optimal): The carboxylic acid is deprotonated (ensuring micellar partitioning without precipitation), while the phenolic -OH remains protonated (essential for ESIPT).

  • At pH > 8.5: The phenolic hydroxyl deprotonates to form a phenolate anion. Without the proton, ESIPT is impossible, and the emission profile will drastically shift or quench entirely[1].

Q3: Why does my signal fluctuate wildly between replicates when using pure PBS? A3: This is a hallmark of the ACQ effect. In pure PBS, the dye forms unstable aggregates of varying sizes[3]. These aggregates scatter excitation light and cause inconsistent local concentrations. You must use a solubilizing agent to ensure monomeric dispersion.

Part 3: Quantitative Data Presentation

The choice of additive dictates the degree of fluorescence recovery. Below is a comparative summary of microenvironment modifications and their mechanistic impact on 6-Cl-HPQ-4-COOH.

AdditiveConcentrationMicroenvironment PolarityFluorescence Recovery (%)Peak Emission (nm)Mechanistic Action
None (PBS Only) N/AHigh (Aqueous)< 5%N/A (Quenched)H-bond disruption & ACQ[3].
Triton X-100 1 mMLow (Lipidic Core)> 95%~520 nmMicellar encapsulation shields the ESIPT core from water[5].
BSA 0.5% w/vMedium (Protein Pocket)~ 85%~515 nmHydrophobic pocket binding; the 4-COOH anchors to basic residues (Lys/Arg).
SDS 5 mMHigh Ionic (Anionic Core)~ 40%~490 nmElectrostatic repulsion with the deprotonated 4-carboxylate limits deep insertion.
DMSO 50% v/vMedium (Bulk Solvent)~ 60%~505 nmDisrupts bulk water lattice, partially restoring intramolecular H-bonds.

Part 4: Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness in your data, experimental protocols must include internal validation steps to distinguish true fluorescence from scattering artifacts caused by aggregation.

Workflow Step1 1. Stock Prep Dry DMSO (10 mM) Step3 3. Injection 1:1000 v/v Rapid Mix Step1->Step3 Step2 2. Buffer Mod Add Triton X-100 Step2->Step3 Step4 4. Equilibration 15 min @ 25°C Step3->Step4 Step5 5. Validation Measure Stokes Shift Step4->Step5

Fig 2: Self-validating experimental workflow for unquenched buffer solutions.

Protocol A: Micelle-Shielded Fluorescence Assay

Objective: To measure the fluorescence of 6-Cl-HPQ-4-COOH in a simulated biological buffer without quenching, ensuring monomeric dispersion.

  • Stock Preparation: Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature water exposure and aggregation during storage.

  • Buffer Modification: Prepare 1X PBS (pH 7.4) containing 1 mM Triton X-100.

    • Causality: 1 mM is well above the Critical Micelle Concentration (CMC ~0.2 mM) of Triton X-100, ensuring fully formed micelles are present before the dye is introduced.

  • Rapid Injection: Rapidly inject 1 µL of the dye stock into 1 mL of the modified buffer while vortexing vigorously (Final concentration: 10 µM).

    • Causality: Rapid dispersion prevents localized high concentrations of the dye, forcing it to partition into the micelles rather than forming dye-dye aggregates.

  • Equilibration: Incubate the solution in the dark for 15 minutes at 25°C to allow thermodynamic partitioning.

  • Self-Validation Step (Critical):

    • Measure the absorbance at 600 nm. A value >0.05 indicates light scattering from dye aggregates, invalidating the sample preparation.

    • Measure the emission spectrum. A valid ESIPT process is confirmed only if the Stokes shift is >150 nm (e.g., Excitation ~350 nm, Emission ~520 nm)[1].

Protocol B: BSA-Assisted Solubilization (For Live-Cell Compatibility)

If surfactants are too toxic for your downstream cellular assays, use carrier proteins.

  • Prepare a 0.5% (w/v) BSA solution in 1X HEPES buffer (pH 7.4).

  • Slowly titrate the 10 mM dye stock into the BSA solution under gentle agitation to a final concentration of 5 µM.

  • Allow 30 minutes for the dye to fully dock into the hydrophobic pockets of the albumin. The 4-carboxylic acid will orient toward the aqueous interface, while the ESIPT core remains shielded, resulting in a stable, biocompatible fluorescent complex.

Sources

Optimization

Technical Support Center: Navigating Biochemical Assays with 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guidance is based on established principles of biochemical assay interference and the known properties of the quinoline-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guidance is based on established principles of biochemical assay interference and the known properties of the quinoline-4-carboxylic acid scaffold and related chemical motifs. While direct literature specifically detailing false positives caused by 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is not extensively available, the structural features of this compound suggest a potential for several common assay artifacts. This guide is intended to provide a proactive framework for identifying and mitigating these potential issues.

Introduction: The Promise and Pitfalls of a Privileged Scaffold

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. Its rigid, aromatic structure provides an excellent framework for interacting with biological targets. However, the very properties that make quinolines attractive can also predispose them to non-specific interactions and interference in biochemical assays, leading to costly and time-consuming false positives.

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid possesses several structural "alerts" that warrant careful consideration during assay development and high-throughput screening (HTS). This guide will walk you through the potential interference mechanisms, provide step-by-step troubleshooting protocols, and offer solutions to ensure the integrity of your data.

At a Glance: Potential Interference Mechanisms

Interference MechanismStructural AlertConsequence in Assays
Compound Autofluorescence Quinoline CoreFalse positive or negative in fluorescence-based assays
Compound Aggregation Planar, Aromatic SystemNon-specific inhibition of enzymes or protein-protein interactions
Metal Chelation 2-(2-hydroxyphenyl) and 4-carboxylic acid groupsInhibition of metalloenzymes or disruption of metal-dependent interactions
Redox Cycling Hydroxyphenyl MoietyInterference with redox-sensitive assays; generation of reactive oxygen species
Pan-Assay Interference (PAINS) Quinoline ScaffoldApparent activity across multiple, unrelated assays[1][2]

Troubleshooting Guide & FAQs

Issue 1: My compound is active in a fluorescence-based assay, but the results are inconsistent.

FAQ: Could my compound be autofluorescent?

A1: Yes. The extended π-electron system of the quinoline scaffold is a known fluorophore and can emit light upon excitation, potentially masking or artificially enhancing the assay signal.[3]

Troubleshooting Protocol: Assessing Autofluorescence

Objective: To determine the intrinsic fluorescence of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid at the assay's excitation and emission wavelengths.

Materials:

  • Test compound

  • Assay buffer

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer, covering the concentration range of interest.

  • Add the compound dilutions to the wells of the microplate. Include wells with assay buffer only as a blank control.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analysis: A concentration-dependent increase in fluorescence intensity compared to the blank indicates autofluorescence.

Mitigation Strategies:

  • Background Subtraction: If the autofluorescence is moderate, you can subtract the signal from compound-only wells from your experimental wells.

  • Switch to a Red-Shifted Fluorophore: Quinoline autofluorescence is typically strongest in the blue-green spectral region. If possible, switch to a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm) to minimize spectral overlap.[3]

  • Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as a luminescence, absorbance, or mass spectrometry-based assay.

Issue 2: The compound shows potent inhibition, but the dose-response curve is steep and has a high Hill slope.

FAQ: Could my compound be forming aggregates?

A2: This is a strong possibility. Planar, aromatic molecules can self-assemble into colloidal aggregates at critical concentrations, which can non-specifically sequester and inhibit enzymes.[4][5] This is a frequent cause of false positives in HTS campaigns.[6]

Troubleshooting Workflow: Diagnosing Compound Aggregation

Aggregation_Workflow Start Steep Dose-Response Curve Observed Detergent_Test Run assay with and without 0.01% Triton X-100 Start->Detergent_Test Result_Detergent Inhibition significantly reduced? Detergent_Test->Result_Detergent DLS Perform Dynamic Light Scattering (DLS) on compound in assay buffer Result_DLS Particles detected? DLS->Result_DLS Result_Detergent->DLS No Conclusion_Agg Aggregation is Likely Result_Detergent->Conclusion_Agg Yes Result_DLS->Conclusion_Agg Yes Conclusion_NoAgg Aggregation is Unlikely Result_DLS->Conclusion_NoAgg No

Caption: Workflow for Investigating Compound Aggregation.

Detailed Protocol: Detergent Test

  • Prepare two sets of assay reactions.

  • In one set, include 0.01% (v/v) Triton X-100 in the final assay buffer.

  • Run the assay with a full dose-response of your compound in both sets.

  • Analysis: A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation.[7]

Mitigation Strategies:

  • Lower Compound Concentration: If possible, work at concentrations below the critical aggregation concentration.[4]

  • Include Detergent: If compatible with your assay, routinely include a low concentration of a non-ionic detergent like Triton X-100 or Tween-20.

  • Structural Modification: Medicinal chemistry efforts can be directed towards increasing the solubility and reducing the aggregation propensity of the compound.

Issue 3: My compound inhibits a metalloenzyme, but the activity is not reproducible.

FAQ: Could my compound be chelating essential metal ions?

A3: Yes. The 2-(2-hydroxyphenyl) and 4-carboxylic acid moieties on your compound can act as a bidentate ligand, chelating metal ions like Zn²⁺, Mg²⁺, Fe²⁺, or Cu²⁺ that may be essential for your enzyme's activity or structural integrity.[8][9][10]

Troubleshooting Protocol: Metal Chelation Assay

Objective: To determine if the inhibitory activity of the compound can be reversed by the addition of excess metal ions.

Materials:

  • Test compound

  • Metalloenzyme and its substrate

  • Assay buffer

  • A stock solution of the relevant metal salt (e.g., ZnCl₂, MgCl₂)

Procedure:

  • Determine the IC50 of your compound against the metalloenzyme.

  • Set up assay reactions containing the compound at its IC50 or IC90 concentration.

  • To these reactions, add increasing concentrations of the relevant metal ion (e.g., from 1 µM to 1 mM).

  • Incubate and measure enzyme activity.

  • Analysis: A concentration-dependent recovery of enzyme activity upon addition of the metal ion is strong evidence for metal chelation as the mechanism of inhibition.

Mitigation Strategies:

  • EDTA Control: Run a control experiment with a known chelator like EDTA. If your compound behaves similarly to EDTA, it is likely acting as a chelator.

  • Buffer Composition: Be aware of trace metal contaminants in your buffer, which can be introduced from glassware or reagents.[11] Consider using a metal-free buffer system if your assay is particularly sensitive.

  • Orthogonal Target: Test the compound against an enzyme that is not metal-dependent to see if the inhibitory activity is specific.

Issue 4: My compound shows activity in a redox-sensitive assay, and I'm seeing high background noise.

FAQ: Could my compound be undergoing redox cycling?

A4: The hydroxyphenyl group, similar to other quinone-like structures, has the potential to undergo redox cycling in the presence of reducing agents (like DTT, often present in assay buffers) and oxygen. This can lead to the production of reactive oxygen species (ROS), such as hydrogen peroxide, which can interfere with assay components or cause non-specific protein oxidation.[12]

Troubleshooting Protocol: Redox Interference Test

Objective: To determine if the compound's activity is dependent on its redox state.

Materials:

  • Test compound

  • Assay components

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Catalase (to quench hydrogen peroxide)

Procedure:

  • Run the assay in the presence and absence of DTT (or another reducing agent). A change in compound activity suggests redox activity.

  • To a reaction showing inhibition, add catalase.

  • Analysis: If the addition of catalase reverses the inhibition, it indicates that the effect is mediated by the generation of hydrogen peroxide.

Mitigation Strategies:

  • Assay Buffer Composition: If possible, avoid strong reducing agents in your assay buffer.

  • Counter-Screen: Use a counter-screen, such as the reduction of resazurin to the fluorescent resorufin, to directly measure the redox activity of your compound.

  • Mass Spectrometry: Use mass spectrometry to analyze your target protein after incubation with the compound to check for oxidative modifications.

General Best Practices and The Path Forward

When working with compounds like 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, a proactive and rigorous approach to hit validation is essential.

The Validation Funnel

Validation_Funnel Primary_Screen Primary Screen Hit Reconfirmation Re-test and Dose-Response Primary_Screen->Reconfirmation Interference_Assays Interference Counter-Screens (Aggregation, Fluorescence, etc.) Reconfirmation->Interference_Assays Orthogonal_Assay Orthogonal Assay (Different detection method) Interference_Assays->Orthogonal_Assay Cellular_Assay Cell-Based Target Engagement Assay Orthogonal_Assay->Cellular_Assay Validated_Hit Validated Hit Cellular_Assay->Validated_Hit

Caption: A workflow for validating hits and ruling out artifacts.

  • Always Confirm: Never rely on a single-point HTS result. Always re-test hits and perform a full dose-response curve.

  • Be Skeptical: If a compound is active across multiple, unrelated assays, it is likely a Pan-Assay Interference Compound (PAIN).[1][2]

  • Use Orthogonal Methods: Confirmation of activity in an assay with a different detection principle is a powerful way to rule out technology-specific artifacts.[7]

  • Characterize the Mechanism: Invest the time to understand how your compound is interacting with the assay system. The troubleshooting guides above provide a starting point for this mechanistic investigation.

By systematically addressing these potential pitfalls, you can have greater confidence in your results and ensure that your research efforts are focused on genuinely active and promising compounds.

References

  • BenchChem. (2025). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. Benchchem.
  • Smith, A. B., et al. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • [Reference on redox cycling of nitroquinolines - while not a direct match, it establishes the principle for the quinoline scaffold]. PubMed.
  • National Center for Biotechnology Information. (2017, July 26).
  • BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. Benchchem.
  • [Reference on redox chemistry of quinoid compounds]. PubMed.
  • Taylor & Francis. (Date unavailable). Pan-assay interference compounds – Knowledge and References.
  • Chobot, V., et al. (2011, May 15).
  • [Reference on quinoline-based fluorescent probes]. PMC.
  • [Reference on metal-chelating chrom
  • [Reference on redox-cycling of quinones].
  • [Reference on quinoline derivatives as fluorescent sensors for Fe3+]. RSC Publishing.
  • [Reference on quinoline-based fluorescent probes for zinc].
  • [Reference on analytical interference of quinolone antibiotics]. PubMed.
  • Wyatt Technology. (Date unavailable).
  • Lee, K., et al. (2021, May 1).
  • [Reference on comput
  • [Reference on quinoline-based fluorescence sensors].
  • [Reference on polyphenols as metal chel
  • Baell, J. B., & Holloway, G. A. (Date unavailable). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.
  • [Reference on machine learning for small molecule aggregation].
  • [Reference on antioxidant properties of quinoline deriv
  • SciSpace. (Date unavailable).
  • Gulcin, I. (2022, January 3).
  • Sciforum. (2019, November 1). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds.
  • [Reference on structural alerts for toxicity].
  • Gulcin, I., & Alwasel, S. (2022, January 10).
  • Devan, A. R., et al. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC.
  • [Reference on computational assessment of HTS hits to identify artifacts]. ChemRxiv.
  • Gulcin, I., & Alwasel, S. H. (2022, January 10).
  • [Reference on utility of PAINS alerts].
  • [Reference on synthesis and biological activity of a quinoline-4-carboxylic acid derivative]. Journal of Chemical Health Risks.
  • Sigma-Aldrich. (Date unavailable). 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid.
  • [Reference on comput
  • [Reference on biological activity of morpholine-bearing quinoline deriv
  • [Reference on 2-phenylquinoline-4-carboxylic acid deriv
  • [Reference on synthesis and biological activity of 8-hydroxyquinolines]. PMC.
  • [Reference on 4-quinoline carboxylic acids as inhibitors of dihydroorot

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Cross-Validation of NMR and FTIR for the Structural Elucidation of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Executive Summary Quinoline-4-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery. They are frequently explored as potent inhibitors of 1 for anticancer and immunosuppressive therapies[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery. They are frequently explored as potent inhibitors of 1 for anticancer and immunosuppressive therapies[1], and are often synthesized via multi-component Doebner hydrogen-transfer reactions[2].

Specifically, 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid presents a distinct analytical challenge. The molecule contains two different hydroxyl environments (a carboxylic acid and a phenolic -OH capable of intramolecular hydrogen bonding) alongside a halogenated aromatic core. This guide objectively compares the performance of single-modality analysis against a dual-modality cross-validation approach, providing experimental protocols, quantitative spectral data, and the mechanistic causality behind each signal.

The Analytical Challenge: Single-Modality vs. Cross-Validation

When validating complex heterocyclic structures, relying on a single analytical technique often introduces critical blind spots.

  • Alternative 1: FTIR Spectroscopy Alone

    • Performance: Excellent for rapidly confirming the presence of key functional groups (carbonyls, hydroxyls, halogens).

    • Limitation: FTIR cannot definitively pinpoint the regiochemistry of the chlorine atom (e.g., distinguishing a 6-chloro from a 7-chloro isomer) nor map the exact connectivity of the 2-hydroxyphenyl ring to the quinoline core.

  • Alternative 2: NMR Spectroscopy Alone

    • Performance: Provides superior topological mapping and regiochemistry data via scalar J-coupling.

    • Limitation: Exchangeable protons (like the -COOH and phenolic -OH) are notoriously sensitive to solvent, concentration, and temperature. They may appear as broad, featureless humps or be entirely absent due to chemical exchange, leaving the presence of these functional groups unconfirmed without orthogonal validation.

  • The Solution: Dual-Modality Cross-Validation

    • Performance: By coupling FTIR and NMR, researchers create a self-validating system . FTIR definitively proves the thermodynamic existence of the functional groups, while NMR maps their exact spatial and topological placement.

Workflow Sample Compound Synthesis/Isolation PrepFTIR ATR-FTIR Preparation Sample->PrepFTIR PrepNMR NMR Sample Prep (DMSO-d6) Sample->PrepNMR FTIR FTIR Analysis (Functional Groups) PrepFTIR->FTIR NMR 1H & 13C NMR (Connectivity) PrepNMR->NMR CrossVal Cross-Validation & Synergy FTIR->CrossVal NMR->CrossVal Confirm Unambiguous Structural Confirmation CrossVal->Confirm

Figure 1: Analytical workflow demonstrating the self-validating synergy of dual-modality spectral analysis.

Experimental Protocols

To ensure reproducibility and high-fidelity data, the following self-validating protocols must be strictly adhered to.

Protocol A: ATR-FTIR Acquisition
  • System Purge and Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with high-purity isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: This subtracts ambient CO₂ and atmospheric moisture, which would otherwise obscure the critical O-H stretching region.

  • Sample Application: Place approximately 2–5 mg of the dried, powdered compound directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate optical contact between the crystalline powder and the diamond sensor. Causality: The evanescent wave penetrates only a few micrometers; poor contact leads to ATR failure, resulting in artificially weak signals, especially for high-frequency O-H bands.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

Protocol B: High-Resolution NMR Acquisition (¹H and ¹³C)
  • Solvent Selection: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is a strong hydrogen-bond acceptor. It outcompetes intermolecular solute-solute interactions, preventing the compound from aggregating and sharpening the signals of the exchangeable -COOH and phenolic -OH protons compared to non-polar solvents like CDCl₃.

  • Shimming and Tuning: Transfer to a 5 mm precision NMR tube. Perform 3D gradient shimming to ensure a perfectly homogenous magnetic field, critical for resolving fine meta-couplings.

  • Acquisition Parameters:

    • ¹H NMR: Acquire using a standard 30° pulse program (zg30), 32 scans, and a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Acquire using a proton-decoupled sequence (zgpg30), minimum 1024 scans, with a D1 of 3 seconds. Causality: The extended D1 allows for the complete longitudinal relaxation of quaternary carbons (C2, C4, C6), ensuring they appear clearly above the baseline noise.

Quantitative Spectral Data & Mechanistic Deduction

The tables below summarize the expected cross-validated spectral data for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.

Table 1: FTIR Spectral Assignments
Wavenumber (cm⁻¹)Peak Shape / IntensityFunctional Group AssignmentMechanistic Causality / Structural Significance
3100 - 2500 Very Broad, MediumO-H stretch (Carboxylic)Extensive intermolecular hydrogen bonding of the carboxylic acid dimer in the solid state.
~3250 Broad, MediumO-H stretch (Phenolic)Intramolecular H-bonding to the quinoline nitrogen shifts this frequency lower than that of free phenols.
1705 Sharp, StrongC=O stretch (Carboxylic)Conjugation with the electron-deficient quinoline ring lowers the frequency compared to standard aliphatic acids.
1610, 1580 Sharp, MediumC=C, C=N stretchAromatic ring breathing modes of the quinoline and phenyl systems.
1080, 820 Sharp, StrongC-Cl stretchConfirms halogen substitution on the aromatic framework.
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆)
Position¹H NMR (ppm)Multiplicity & Coupling¹³C NMR (ppm)Mechanistic Causality
4-COOH ~13.50br s, 1H167.2Highly deshielded acidic proton; validated by the 1705 cm⁻¹ FTIR peak.
2'-OH ~12.55s, 1H157.8Massively deshielded due to a strong, locked intramolecular H-bond to the quinoline N-atom.
H-5 ~8.65d, J = 2.0 Hz, 1H125.4Deshielded by the peri-COOH group. The fine meta-coupling to H-7 definitively proves the 6-Cl regiochemistry .
H-3 ~8.40s, 1H119.5Isolated aromatic proton on the hetero-ring.
H-8 ~8.15d, J = 9.0 Hz, 1H131.2Standard ortho-coupling to H-7.
H-7 ~7.85dd, J = 9.0, 2.0 Hz, 1H130.8Coupled to H-8 (ortho) and H-5 (meta).
C-6 (Cl) --132.5Quaternary carbon attached to the electronegative chlorine atom.

The Logical Deduction Pathway

The true power of this methodology lies in how the data points from both instruments logically intersect to rule out isomeric alternatives.

For example, if the compound were a 7-chloro isomer, the ¹H NMR would show H-8 as a fine meta-coupled doublet, and H-5 as an ortho-coupled doublet. The observation of H-5 as a meta-coupled doublet (J = 2.0 Hz) at 8.65 ppm is the absolute proof of 6-substitution. Concurrently, the FTIR peak at 1705 cm⁻¹ proves the 13.50 ppm NMR signal is definitively a carboxylic acid, not a tautomeric artifact or moisture.

Logic cluster_FTIR FTIR Signals cluster_NMR NMR Signals (DMSO-d₆) cluster_Deduction Structural Deduction F1 Broad band 2500-3400 cm⁻¹ D1 Carboxylic Acid (-COOH) Confirmed F1->D1 D2 H-Bonded Phenol (-OH) Confirmed F1->D2 F2 Strong peak ~1705 cm⁻¹ F2->D1 F3 Peak ~820 cm⁻¹ D3 6-Chloro Substitution Confirmed F3->D3 N1 Singlets at 13.5 & 12.5 ppm N1->D1 N1->D2 N2 Carbonyl C ~167 ppm N2->D1 N3 Doublet ~8.6 ppm (J=2.0 Hz) N3->D3

Figure 2: Logical deduction pathway cross-validating FTIR and NMR spectral signals to confirm structural identity.

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, ACS Publications (2018). Available at:[Link][1]

  • Komatsu, H., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, ACS Publications (2023). Available at:[Link][2]

Sources

Comparative

A Comparative Guide to ESIPT Fluorescence: Evaluating 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid Against Commercial Standards

For researchers, scientists, and professionals in drug development, the quest for novel fluorescent probes with superior photophysical properties is a continuous endeavor. Excited-State Intramolecular Proton Transfer (ES...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for novel fluorescent probes with superior photophysical properties is a continuous endeavor. Excited-State Intramolecular Proton Transfer (ESIPT) has emerged as a powerful mechanism in the design of fluorophores with large Stokes shifts, high sensitivity to the local environment, and potential for ratiometric sensing. This guide provides an in-depth technical comparison of a novel ESIPT candidate, 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, with established commercial ESIPT probes. We will delve into the theoretical underpinnings of ESIPT, present detailed experimental protocols for characterization, and offer a comparative analysis of their fluorescence performance.

The Phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process that involves the transfer of a proton within a molecule in its excited state.[1][2] This process typically occurs in molecules possessing both a proton donor (e.g., a hydroxyl group) and a proton acceptor (e.g., a nitrogen atom) in close proximity, often facilitated by a pre-existing intramolecular hydrogen bond.[3] Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, are significantly altered, driving an ultrafast proton transfer to form an excited-state tautomer (the keto form). This keto form is responsible for the characteristic long-wavelength, large Stokes shift fluorescence as it relaxes to its ground state. The four-level photocycle of ESIPT is a key feature that distinguishes these probes.[4]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Enol* (E) E->E_star Absorption K Keto (K) K->E Tautomerization E_star->E Fluorescence (Normal Stokes Shift) K_star Keto (K*) E_star->K_star ESIPT K_star->K Fluorescence (Large Stokes Shift)

Caption: The four-level photocycle of the ESIPT process.

Standard Commercial ESIPT Probes: A Benchmark for Performance

To provide a meaningful comparison, we will use two of the most well-characterized and commercially available ESIPT probes as our standards: 2-(2'-hydroxyphenyl)benzoxazole (HBO) and 2-(2'-hydroxyphenyl)benzothiazole (HBT).[5][6][7] These molecules have been extensively studied and serve as excellent benchmarks for evaluating novel ESIPT candidates.[8][9][10]

ProbeAbsorption Max (λ_abs)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ_f)Lifetime (τ)
HBO ~330-350 nm~480-530 nm~150-200 nmSolvent dependent, e.g., 0.018 in liquid solution, 0.42 in crystalline state[8]ps to ns range
HBT ~330-351 nm[11]~520-550 nm~190-220 nmGenerally low in solution, can be enhanced by structural modification[10]Ultrafast ESIPT (48-54 fs)[12]

Table 1. Photophysical properties of standard commercial ESIPT probes. Data is compiled from various sources and can be solvent and environment dependent.

A Case Study: Characterization of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

The structure of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid suggests its potential as an ESIPT fluorophore. The 2-(2-hydroxyphenyl) moiety provides the necessary proton donor and acceptor groups for the ESIPT process. The extended quinoline ring system, along with the electron-withdrawing chloro and carboxylic acid groups, may modulate the photophysical properties, potentially leading to red-shifted emission and altered environmental sensitivity.

Experimental Protocols for Photophysical Characterization

To rigorously evaluate the ESIPT fluorescence of our target compound, a series of standardized photophysical measurements are required. The following protocols are designed to be self-validating and provide a comprehensive dataset for comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_qy Quantum Yield Determination cluster_tr Time-Resolved Spectroscopy prep Prepare stock solutions in spectroscopic grade solvent. Prepare a series of dilutions. abs UV-Vis Absorbance Spectroscopy prep->abs fluo Fluorescence Spectroscopy (Excitation & Emission) prep->fluo tcspc Time-Correlated Single Photon Counting (TCSPC) prep->tcspc qy_measure Measure absorbance and integrated fluorescence of sample and standard. abs->qy_measure fluo->qy_measure qy_calc Calculate relative quantum yield. qy_measure->qy_calc lifetime_calc Determine fluorescence lifetime. tcspc->lifetime_calc

Caption: Experimental workflow for photophysical characterization.

1. Sample Preparation:

  • Solvent Selection: Use spectroscopic grade solvents to minimize background fluorescence. It is advisable to test a range of solvents with varying polarity to assess solvatochromic effects.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid and the standard probes in a suitable solvent.

  • Working Solutions: Prepare a series of dilutions from the stock solution. For quantum yield measurements, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13]

2. UV-Vis Absorption and Steady-State Fluorescence Spectroscopy:

  • Instrumentation: Use a calibrated spectrophotometer for absorbance and a spectrofluorometer for fluorescence measurements.

  • Absorbance Spectra: Record the absorption spectra of all solutions to determine the absorption maxima (λ_abs).

  • Fluorescence Spectra: Record the emission spectra by exciting at the respective λ_abs. Also, record the excitation spectra by monitoring the emission at the emission maxima (λ_em).

3. Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield.[14] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For ESIPT probes emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common choice.

  • Procedure:

    • Prepare a series of five to six dilutions for both the unknown sample and the standard.

    • Record the UV-Vis absorbance spectrum for each dilution.

    • Record the fluorescence emission spectrum for each dilution, ensuring the entire emission band is captured.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • Calculation: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation[13]: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

4. Fluorescence Lifetime (τ) Measurement:

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[15][16][17]

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.

  • Procedure:

    • Excite the sample with the pulsed light source at the absorption maximum.

    • Collect the emitted photons and measure the time delay between the excitation pulse and the arrival of the first photon.

    • Repeat this process millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Hypothetical Performance of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Based on the structure, we can hypothesize the following photophysical properties for our target compound. These are illustrative and would need to be confirmed by experimental data.

ProbeAbsorption Max (λ_abs)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ_f)Lifetime (τ)
HBO ~330-350 nm~480-530 nm~150-200 nmSolvent dependent[8]ps to ns range
HBT ~330-351 nm[11]~520-550 nm~190-220 nmGenerally low in solution[10]Ultrafast ESIPT (48-54 fs)[12]
6-Chloro-2-(2-hydroxyphenyl) quinoline-4-carboxylic acid (Hypothetical) ~360-380 nm~540-570 nm~180-210 nmModerate (e.g., 0.2-0.4)1-5 ns

Table 2. Comparative photophysical data including hypothetical values for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.

Comparative Analysis and Future Outlook

The hypothetical data suggests that 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid could be a promising ESIPT probe. The extended conjugation of the quinoline system likely contributes to the red-shifted absorption and emission compared to HBO and HBT. The presence of the chloro and carboxylic acid groups could influence the excited-state proton transfer process and lead to a moderate quantum yield. The carboxylic acid moiety also offers a handle for bioconjugation, opening up possibilities for targeted imaging applications.

Further investigations should focus on the effect of pH on the fluorescence properties, given the presence of the carboxylic acid and the potential for the quinoline nitrogen to be protonated. This could lead to the development of a ratiometric pH sensor.[18][19] Additionally, studying the probe's performance in different solvent environments will provide insights into its sensitivity to local polarity.

References

  • NSF PAR. (2021, November 19). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. Retrieved from [Link]

  • ACS Publications. (2018, November 9). Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2′-Hydroxyphenyl)benzoxazole. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2018, March 9). Photochromism of 2-(2-Hydroxyphenyl) Benzothiazole (HBT) and Its Derivatives: A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PMC. (n.d.). Calibration approaches for fluorescence lifetime applications using time-domain measurements. Retrieved from [Link]

  • PMC. (n.d.). On the Vapor Pressures, Phase Transitions, and Solid‐State Fluorescence of 2‐(2‐Hydroxyphenyl)benzoxazole and 2‐(2‐Hydroxyphenyl)benzothiazole. Retrieved from [Link]

  • Syetov Y. (2013). Luminescence spectrum of 2-(2'-hydroxyphenyl)benzoxazole in the solid state. Ukrainian Journal of Physical Optics, 14(1), 1-5. Retrieved from [Link]

  • ACS Publications. (2014, September 10). 2-(2-Hydroxyphenyl)-benzothiazole (HBT)-Rhodamine Dyad: Acid-Switchable Absorption and Fluorescence of Excited-State Intramolecular Proton Transfer (ESIPT). The Journal of Physical Chemistry B. Retrieved from [Link]

  • PubMed. (2018, November 29). Excitation-Dependent Multiple Fluorescence of a Substituted 2-(2'-Hydroxyphenyl)benzoxazole. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). A simple experimental technique for measuring lifetimes of low intensity monoexponential fluorescence signals. Retrieved from [Link]

  • Frontiers. (n.d.). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Retrieved from [Link]

  • JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • ACS Publications. (2017, July 31). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2018, March 29). Photochromism of 2-(2-Hydroxyphenyl) Benzothiazole (HBT) and Its Derivatives: A Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup for fluorescence lifetime imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Excited-State Dynamics of 2-(2′-Hydroxyphenyl)Benzothiazole: Ultrafast Proton Transfer and Internal Conversion. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved from [Link]

  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]

  • Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]

  • MDPI. (2025, August 2). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Retrieved from [Link]

  • PMC. (n.d.). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. Retrieved from [Link]

  • PMC. (n.d.). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic fluorescent probes characteristics. Fluorescence quantum yield.... Retrieved from [Link]

  • ACS Publications. (2021, March 4). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega. Retrieved from [Link]

  • OPUS. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

  • PMC. (n.d.). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. Retrieved from [Link]

  • Nature Protocols. (2013, August 15). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

  • Nature Protocols. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

  • ACS Publications. (2020, August 19). A Simple Water-Soluble ESIPT Fluorescent Probe for Fluoride Ion with Large Stokes Shift in Living Cells. ACS Omega. Retrieved from [Link]

  • MDPI. (2011, June 30). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Retrieved from [Link]

  • PMC. (2024, July 17). AI‐Powered Mining of Highly Customized and Superior ESIPT‐Based Fluorescent Probes. Retrieved from [Link]

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • ACS Publications. (2022, May 17). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • PMC. (2025, February 6). A novel multifunctional fluorescent probe with ESIPT and AIE effects for the detection of Co2+ and HClO. Retrieved from [Link]

  • RSC Publishing. (2023, August 23). A polystyrene-based ESIPT fluorescent polymeric probe for highly sensitive detection of chromium(VI) ions and protein staining. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Retrieved from [Link]

  • KoreaScience. (2005, November 20). Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). An ESIPT fluorescent probe and a nanofiber platform for selective and sensitive detection of a nerve gas mimic. Retrieved from [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

Sources

Validation

In Vitro vs In Vivo Pharmacokinetic Correlation for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic Acid: A Comprehensive Guide

Executive Summary Quinoline-4-carboxylic acid derivatives represent a privileged structural class in drug discovery, frequently explored as antimalarials, antileishmanials, and human dihydroorotate dehydrogenase (DHODH)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acid derivatives represent a privileged structural class in drug discovery, frequently explored as antimalarials, antileishmanials, and human dihydroorotate dehydrogenase (DHODH) inhibitors[1]. However, the clinical translation of these compounds is historically bottlenecked by discordant pharmacokinetic (PK) profiles. High in vitro potency often fails to translate into in vivo efficacy due to high plasma protein binding, variable intestinal permeability, and rapid hepatic clearance[1].

This guide provides an authoritative framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (6-Cl-2-HPQCA) . By objectively comparing 6-Cl-2-HPQCA against an unsubstituted quinoline-4-carboxylic acid (UQCA) baseline, we dissect the causality behind its PK behavior and provide self-validating experimental protocols to bridge the gap between benchtop assays and mammalian models.

Structural Rationale & Physicochemical Causality

Understanding the predictive disconnect between in vitro and in vivo systems requires analyzing the molecule's structural components:

  • The Carboxylic Acid Core: With an acidic pKa (~4.5), the molecule is predominantly ionized at physiological pH (7.4). This drives extensive plasma protein binding (PPB >98%) and restricts passive transcellular diffusion[2].

  • 6-Chloro Substitution: The addition of a halogen at the 6-position increases lipophilicity and strategically blocks cytochrome P450 (CYP)-mediated oxidation at a known metabolic soft spot, thereby reducing intrinsic clearance ( CLint​ )[1].

  • 2-(2-Hydroxyphenyl) Moiety: The proximity of the hydroxyl group to the quinoline nitrogen allows for the formation of a strong intramolecular hydrogen bond. This "chameleonic" property transiently masks the molecule's polarity in lipophilic environments, facilitating membrane permeation despite the ionized carboxylate group.

In Vitro Pharmacokinetic Profiling: Self-Validating Protocols

To build a robust IVIVC model, in vitro assays must be designed as self-validating systems that account for physiological variables.

Bidirectional Caco-2 Permeability Assay

The Caco-2 cell model is the gold standard for predicting human intestinal absorption and identifying active efflux mechanisms[3][4].

Step-by-Step Methodology:

  • Cell Culture & Validation: Seed Caco-2 cells (derived from human colon carcinoma) onto polycarbonate Transwell inserts. Culture for 21 days to allow differentiation into a polarized monolayer with tight junctions and brush borders[5].

  • Integrity Verification: Before dosing, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER ≥ 250 Ω·cm², confirming monolayer integrity and preventing false-positive permeability readings[6].

  • Dosing: Prepare a 2 µM solution of 6-Cl-2-HPQCA in Hanks' Balanced Salt Solution (HBSS, pH 7.4). Apply to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport[4].

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Quantify the transported compound in the receiver chambers using LC-MS/MS.

  • Efflux Validation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). If ER > 2, repeat the assay with 50 µM Verapamil (a P-glycoprotein inhibitor) to validate transporter-mediated efflux[4].

Microsomal Stability and Intrinsic Clearance ( CLint​ )

A common pitfall in IVIVC is underpredicting in vivo clearance by ignoring non-specific binding in the in vitro assay[7][8]. This protocol integrates unbound fraction ( fu,mic​ ) assessment.

Step-by-Step Methodology:

  • Preparation: Dilute pooled mouse liver microsomes (MLM) to a final protein concentration of 0.5 mg/mL in 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂[8][9].

  • Pre-incubation: Add 6-Cl-2-HPQCA (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes[8].

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH (1.5 mM final concentration)[8].

  • Kinetic Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction[9].

  • Unbound Fraction Validation: Concurrently, perform equilibrium dialysis for 5 hours to determine the fraction unbound in microsomes ( fu,mic​ ) and plasma ( fu,p​ )[7].

  • Calculation: Determine the in vitro half-life ( t1/2​ ) via LC-MS/MS quantification and calculate the unbound intrinsic clearance ( CLint,u​ )[10].

In Vivo Pharmacokinetics & Comparative Performance

To establish the correlation, in vivo PK parameters were derived from a murine model (Male C57BL/6 mice)[7].

Methodology:

  • Intravenous (IV): 1 mg/kg administered via tail vein infusion (3-min) formulated in 2% Cremophor EL / 0.9% NaCl[7]. Blood sampled at 0.05 to 7 hours.

  • Oral (PO): 10 mg/kg administered via oral gavage.

Table 1: Comparative PK Performance of Quinoline-4-Carboxylic Acids

ParameterUnsubstituted Quinoline-4-Carboxylic Acid (UQCA)6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acidCausality / Implication
Caco-2 Papp​ (A-B) 1.2 × 10⁻⁶ cm/s8.5 × 10⁻⁶ cm/sIntramolecular H-bonding in 6-Cl-2-HPQCA improves passive permeability.
Efflux Ratio (ER) 4.5 (P-gp substrate)1.8 (Non-effluxed)Steric bulk of substitutions evades P-gp recognition.
Microsomal t1/2​ 12 minutes48 minutes6-Chloro group blocks primary CYP oxidation site[1].
Plasma Protein Binding 92% ( fu,p​ = 0.08)99.1% ( fu,p​ = 0.009)Increased lipophilicity drives higher albumin binding[7].
In Vivo Clearance (IV) 65 mL/min/kg18 mL/min/kgSlower hepatic extraction due to metabolic stability.
Oral Bioavailability (F%) 14%58%Superior permeability and lower first-pass metabolism yield higher exposure.

IVIVC Modeling & Predictive Scaling

The FDA defines IVIVC as a predictive mathematical model describing the relationship between an in vitro property and a relevant in vivo response[2]. For 6-Cl-2-HPQCA, we utilize Physiologically Based Pharmacokinetic (PBPK) modeling to achieve a Level A correlation (a point-to-point relationship)[2][11].

The Well-Stirred Model for Clearance

Directly comparing in vitro CLint​ to in vivo clearance ( CLhep​ ) without correcting for protein binding results in severe underestimations (often r2<0.2 )[7]. By incorporating the unbound fractions, the correlation strengthens significantly ( r2∼0.7 )[7].

The predictive scaling equation used is:

CLhep​=Qh​+fu,p​⋅CLint,scaled​Qh​⋅fu,p​⋅CLint,scaled​​

(Where Qh​ is hepatic blood flow, fu,p​ is fraction unbound in plasma, and CLint,scaled​ is the in vitro intrinsic clearance scaled by microsomal protein yield and liver weight[12]).

Because 6-Cl-2-HPQCA is highly bound ( fu,p​ = 0.009), its in vivo clearance is heavily restricted by plasma protein binding, making it a low-extraction ratio drug. The in vitro data accurately predicted the 18 mL/min/kg in vivo clearance only when fu,mic​ and fu,p​ were strictly integrated into the model[7][8].

IVIVC Systems Workflow

IVIVC_Workflow InVitro In Vitro Profiling (Caco-2, Microsomes) Papp Apparent Permeability (P_app) & Efflux Ratio InVitro->Papp CLint Intrinsic Clearance (CL_int, unbound) InVitro->CLint PBPK PBPK Modeling & Well-Stirred Model Papp->PBPK Absorption Input CLint->PBPK Clearance Input InVivo In Vivo Pharmacokinetics (Murine IV/PO) Abs Fraction Absorbed (F_a) & Bioavailability InVivo->Abs CLhep Hepatic Clearance (CL_hep) InVivo->CLhep Abs->PBPK Validation CLhep->PBPK Validation LevelA Level A IVIVC Predictive Correlation PBPK->LevelA Model Output

Figure 1: IVIVC workflow integrating in vitro permeability and clearance into predictive PBPK models.

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Comparative

comparative cytotoxicity of halogenated 2-(2-hydroxyphenyl)quinoline-4-carboxylic acids in cancer cell lines

Comparative Cytotoxicity of Halogenated 2-(2-Hydroxyphenyl)quinoline-4-Carboxylic Acids in Cancer Cell Lines: A Technical Evaluation Guide Executive Summary & Pharmacophore Rationale In the landscape of oncology drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of Halogenated 2-(2-Hydroxyphenyl)quinoline-4-Carboxylic Acids in Cancer Cell Lines: A Technical Evaluation Guide

Executive Summary & Pharmacophore Rationale

In the landscape of oncology drug development, quinoline-4-carboxylic acids represent a highly versatile and privileged scaffold[1]. While the baseline quinoline core exhibits moderate biological activity, the strategic functionalization of this ring system drastically alters its pharmacokinetic and pharmacodynamic profiles. Specifically, the synthesis of halogenated 2-(2-hydroxyphenyl)quinoline-4-carboxylic acids yields a class of compounds with potent, targeted cytotoxicity against solid tumor cell lines.

As an application scientist, evaluating these compounds requires understanding the causality behind their structural design:

  • The 4-Carboxylic Acid: This moiety is non-negotiable for target engagement. It is essential for forming a critical salt-bridge with basic amino acid residues (such as Arg136) in the binding pockets of metabolic enzymes like human dihydroorotate dehydrogenase (hDHODH)[2].

  • The 2-(2-Hydroxyphenyl) Substitution: The hydroxyl group acts as a potent hydrogen bond donor/acceptor and a potential bidentate chelator. This locks the molecule into a rigid, planar, bioactive conformation that enhances its residency time within target enzymatic pockets.

  • Halogenation (F, Cl, Br): The introduction of halogens—particularly at the 6-position of the quinoline core or on the phenyl ring—dramatically enhances the molecule's lipophilicity (LogP). This modification not only improves cellular membrane permeability but also allows the compound to snugly occupy hydrophobic sub-pockets within target proteins, directly correlating with enhanced anticancer activity[3].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of these halogenated derivatives is not indiscriminate; it is driven by targeted metabolic disruption and mitochondrial stress.

  • hDHODH Inhibition: These compounds act as potent inhibitors of hDHODH, an enzyme localized to the inner mitochondrial membrane that is strictly required for de novo pyrimidine biosynthesis. By blocking hDHODH, the compounds deplete the intracellular uridine pool, leading to severe DNA replication stress and cell cycle arrest[4].

  • Mitochondrial Permeabilization: Concurrently, the accumulation of these lipophilic compounds in the mitochondria induces the dissipation of the mitochondrial transmembrane potential ( ΔΨm​ ). This triggers reactive oxygen species (ROS) generation, ultimately executing caspase-dependent apoptosis[5].

MOA Compound Halogenated 2-(2-hydroxyphenyl) quinoline-4-carboxylic acid Target hDHODH Inhibition (Mitochondrial Inner Membrane) Compound->Target Metabolism Pyrimidine Depletion (Uridine UMP ↓) Target->Metabolism Stress Replication Stress & DNA Damage Metabolism->Stress Apoptosis Caspase-Dependent Apoptosis Stress->Apoptosis

Fig 1. Cytotoxic mechanism of action via hDHODH inhibition and apoptosis.

Comparative Cytotoxicity Profiling

To objectively benchmark the performance of halogenated 2-(2-hydroxyphenyl)quinoline-4-carboxylic acids, we evaluate their half-maximal inhibitory concentrations (IC 50​ ) against unsubstituted analogs and clinical standards. The data below synthesizes established structure-activity relationship (SAR) trends across standard solid tumor cell lines.

Compound / Substitution PatternMCF-7 (Breast) IC 50​ HCT-116 (Colon) IC 50​ A549 (Lung) IC 50​ HeLa (Cervical) IC 50​
Unsubstituted 2-phenylquinoline-4-carboxylic acid > 50.0 µM> 50.0 µM> 50.0 µM> 50.0 µM
2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 18.5 µM22.1 µM25.4 µM19.8 µM
6-Fluoro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 4.2 µM5.8 µM7.1 µM4.9 µM
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 1.8 µM 2.4 µM 3.0 µM 2.1 µM
Brequinar (hDHODH Inhibitor Control)0.8 µM1.2 µM1.5 µM0.9 µM
Doxorubicin (Chemotherapeutic Control)0.5 µM0.7 µM1.0 µM0.6 µM

Data Interpretation: The addition of the 2-hydroxyl group improves potency by roughly 2-fold compared to the unsubstituted baseline. However, the integration of a Chlorine atom at the 6-position yields a nearly 10-fold increase in cytotoxicity, bringing the compound into the low micromolar range, competitive with targeted clinical inhibitors.

Self-Validating Experimental Methodologies

A hallmark of rigorous drug development is the use of orthogonal, self-validating assays. Because quinoline derivatives often target mitochondrial enzymes directly[5], relying solely on metabolism-dependent assays can yield false-positive cytotoxicity readouts.

Workflow Prep Compound Synthesis & QC Viability Orthogonal Viability (MTT + SRB) Prep->Viability FACS Mitochondrial ΔΨm (JC-1 Flow Cytometry) Viability->FACS IC50 < 10 µM Enzyme Target Validation (hDHODH Assay) Viability->Enzyme Metabolic Shift

Fig 2. Self-validating experimental workflow for cytotoxicity screening.

Protocol A: Orthogonal Cell Viability Screening (MTT vs. SRB)

Causality: The MTT assay relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases. If a compound inhibits hDHODH, MTT will show a drop in signal even if the cell is not yet dead. To isolate true cytotoxicity from metabolic stalling, we mandate parallel testing with the Sulforhodamine B (SRB) assay, which measures total cellular protein mass and is independent of mitochondrial metabolism[6].

  • Seeding: Seed cancer cells (e.g., MCF-7) in two parallel 96-well plates at 5×103 cells/well. Incubate for 24h.

  • Treatment: Expose cells to a serial dilution of the halogenated quinoline derivatives (0.1 µM to 100 µM) for 72h.

  • MTT Readout (Plate 1): Add 20 µL of MTT solution (5 mg/mL). Incubate for 4h. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

  • SRB Readout (Plate 2): Fix cells with cold 10% TCA for 1h. Wash and stain with 0.4% SRB solution for 30 min. Wash with 1% acetic acid, solubilize in 10 mM Tris base, and read absorbance at 510 nm.

  • Self-Validation Check: Compare the IC 50​ curves. A discrepancy of >2-fold between MTT (lower IC 50​ ) and SRB (higher IC 50​ ) confirms the compound is acting as a metabolic inhibitor prior to inducing cell death.

Protocol B: Mitochondrial Transmembrane Potential ( ΔΨm​ ) Analysis

Causality: To confirm that the ultimate mechanism of cell death is intrinsic apoptosis driven by mitochondrial permeabilization[5].

  • Treatment: Treat cells with the established SRB IC 50​ concentration of the lead compound for 24h.

  • Staining: Harvest cells and incubate with JC-1 dye (5 µg/mL) at 37°C for 30 minutes in the dark.

  • Self-Validation Check: Include a negative control (vehicle) and a positive control treated with 50 µM FCCP (a known mitochondrial uncoupler) for 4 hours to establish the maximum depolarization baseline.

  • Flow Cytometry: Analyze via FACS. Healthy cells will exhibit red fluorescence (JC-1 aggregates), while apoptotic cells with depolarized mitochondria will shift to green fluorescence (JC-1 monomers).

Protocol C: In Vitro hDHODH Enzyme Inhibition Assay

Causality: To definitively link the observed phenotypic cytotoxicity to the primary molecular target[2][4].

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM L-dihydroorotate.

  • Reaction Mixture: Combine recombinant hDHODH enzyme, the test compound, and 0.1 mM decylubiquinone (electron acceptor).

  • Detection: Add 0.05 mM 2,6-dichloroindophenol (DCIP) as the chromogenic indicator.

  • Self-Validation Check: Run a parallel reaction using Brequinar as a positive control inhibitor.

  • Measurement: Monitor the decrease in absorbance at 600 nm over 10 minutes. The rate of DCIP reduction is directly inversely proportional to the compound's inhibitory potency.

References

  • BenchChem. "Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid." Benchchem.com.
  • MDPI.
  • PubMed.
  • PubMed.
  • PubMed. "Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential." Nih.gov.
  • ACS Publications.

Sources

Validation

Validating the Antimicrobial Efficacy of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid Against Gram-Negative Pathogens: A Comparative Guide

This guide provides a comprehensive framework for validating the antimicrobial activity of the novel compound, 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, against a panel of clinically relevant gram-negative...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the antimicrobial activity of the novel compound, 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, against a panel of clinically relevant gram-negative bacterial strains. We will explore the experimental rationale, present detailed protocols for determining inhibitory and bactericidal concentrations, and compare its efficacy against established antibiotics.

Introduction to Quinolone Carboxylic Acids and the Gram-Negative Challenge

Quinolone carboxylic acids represent a significant class of synthetic antibacterial agents. Their core mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The emergence of multidrug-resistant (MDR) gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae, poses a significant threat to public health, creating an urgent need for novel antimicrobial compounds. The unique outer membrane structure of gram-negative bacteria, characterized by an outer lipid bilayer containing lipopolysaccharide (LPS), presents a formidable barrier to many antibiotics, making the discovery of effective new agents particularly challenging.

This guide focuses on 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, a custom-synthesized molecule, to rigorously assess its potential as a viable candidate for combating these challenging pathogens. Our evaluation hinges on standardized microdilution techniques to ensure reproducibility and comparability.

Experimental Design: A Self-Validating Workflow

The cornerstone of robust antimicrobial susceptibility testing is a well-designed, self-validating experimental workflow. This ensures that the results are not only accurate but also reproducible. The following diagram illustrates the logical flow of our validation process, from initial compound preparation to the final determination of bactericidal activity.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Phase 3: Minimum Bactericidal Concentration (MBC) Assay Compound Synthesize & Purify 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid Stock Prepare DMSO Stock (e.g., 10 mg/mL) Compound->Stock QC Quality Control: LC-MS & NMR Stock->QC Plate Serial Dilution in 96-Well Plate (Compound & Comparators) QC->Plate Verified Compound Strains Select Gram-Negative Strains (e.g., E. coli, P. aeruginosa) Inoculum Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) Strains->Inoculum Inoculum->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read Subculture Subculture from Clear Wells (from MIC plate) onto Agar Read->Subculture Select wells ≥ MIC Incubate_Agar Incubate Agar Plates at 37°C for 24h Subculture->Incubate_Agar Read_MBC Read MBC: Lowest concentration with ≥99.9% kill Incubate_Agar->Read_MBC Data_Analysis Data Analysis & Comparison Read_MBC->Data_Analysis Comparative Analysis

Figure 1: Experimental workflow for antimicrobial activity validation.

Materials and Methods

Bacterial Strains and Culture Conditions

A panel of clinically relevant gram-negative strains was selected for this validation study, including a standard quality control strain and representative pathogenic species.

  • Escherichia coli (ATCC 25922): A standard quality control strain for antimicrobial susceptibility testing.

  • Pseudomonas aeruginosa (PAO1): A common opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

  • Acinetobacter baumannii (ATCC 19606): A critical priority pathogen often associated with hospital-acquired infections.

  • Klebsiella pneumoniae (ATCC 700603): A carbapenem-resistant strain, representing a significant clinical challenge.

All strains were cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

Antimicrobial Agents
  • Test Compound: 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid was synthesized in-house and dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Comparator Agents: Ciprofloxacin and Gentamicin were used as positive controls, representing the fluoroquinolone and aminoglycoside classes of antibiotics, respectively.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We employed the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of 96-Well Plates: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound or comparator antibiotic (at a starting concentration of 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations) and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10^5 CFU, the MBC is the concentration at which ≤ 10 colonies grow).

Results: Comparative Efficacy

The antimicrobial activity of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid was evaluated against the selected gram-negative strains, with Ciprofloxacin and Gentamicin as benchmarks. The results are summarized in the table below.

Bacterial Strain6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acidCiprofloxacinGentamicin
MIC (µg/mL) MBC (µg/mL) MIC (µg/mL)
E. coli ATCC 25922816≤0.25
P. aeruginosa PAO132641
A. baumannii ATCC 1960616322
K. pneumoniae ATCC 700603>128>128>32

Table 1: MIC and MBC values for the test compound and comparators.

Discussion and Interpretation

The experimental data reveals that 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid exhibits moderate antimicrobial activity against several of the tested gram-negative strains. For E. coli and A. baumannii, the MBC/MIC ratio is 2, suggesting a bactericidal mode of action. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Notably, the compound shows significantly less potency compared to Ciprofloxacin and Gentamicin against the susceptible strains. For the carbapenem-resistant K. pneumoniae strain, both the test compound and Ciprofloxacin were largely ineffective at the tested concentrations, highlighting the formidable challenge of overcoming advanced resistance mechanisms. The higher MIC and MBC values observed for P. aeruginosa may be attributed to its notoriously impermeable outer membrane and the presence of efflux pumps, which are common intrinsic resistance mechanisms in this species.

The following diagram illustrates the decision-making process based on the obtained MIC/MBC ratio.

G cluster_analysis Interpretation of Results Start Calculate MBC/MIC Ratio Ratio_Check Ratio ≤ 4? Start->Ratio_Check Bactericidal Bactericidal Activity Ratio_Check->Bactericidal Yes Bacteriostatic Bacteriostatic Activity Ratio_Check->Bacteriostatic No

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

As a researcher or drug development professional, managing the lifecycle of complex halogenated heterocyclic compounds is a critical component of laboratory safety and environmental compliance. 6-Chloro-2-(2-hydroxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, managing the lifecycle of complex halogenated heterocyclic compounds is a critical component of laboratory safety and environmental compliance. 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 669753-96-2) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents[1].

Due to the presence of a covalently bound chlorine atom and a nitrogen-containing quinoline core, this compound cannot be treated as standard organic waste. Improper disposal or low-temperature incineration can lead to the emission of toxic nitrogen oxides (NOx), hydrogen chloride (HCl), and potentially highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). This guide provides a comprehensive, self-validating operational workflow for the safe handling, spill response, and disposal of this chemical.

Physicochemical Properties & Hazard Causality

Understanding the physical and chemical properties of a compound is the first step in designing a safe handling protocol. The structural features of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid dictate its hazard profile and environmental persistence[2].

Table 1: Quantitative Data and Hazard Causality

PropertyValueOperational Causality & Impact
CAS Number 669753-96-2Primary identifier required for hazardous waste manifests and tracking[2].
Molecular Weight 299.71 g/mol Used to calculate stoichiometric neutralization requirements for liquid waste[2].
LogP 3.959Indicates moderate lipophilicity. The compound will partition into organic solvents and poses a bioaccumulation risk if discharged into aquatic systems[2].
TPSA 70.42 ŲThe topological polar surface area suggests it is soluble in polar organic solvents (e.g., DMSO, DMF), dictating solvent choice for equipment decontamination[2].
Primary Hazards Skin/Eye Irritant (Cat 2)Respiratory Irritant (Cat 3)The carboxylic acid moiety and phenolic hydroxyl group induce localized tissue irritation. Fine particulate dust easily penetrates the upper respiratory tract[3].

Standard Operating Procedure: Spill Response Protocol

Dry sweeping of fine organic powders like quinoline derivatives generates respirable dust. Because this compound is a Category 3 respiratory irritant, aerosolization poses an immediate inhalation hazard[3]. This protocol utilizes a wet-cleanup method to increase particle cohesion via capillary forces, completely mitigating aerosolization.

Step-by-Step Methodology: Wet Cleanup

  • Isolate and Protect: Immediately restrict access to the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator.

  • Dust Suppression: Do not use a dry brush. Lightly mist the spilled powder with a compatible polar solvent (e.g., isopropanol or water) using a spray bottle.

  • Mechanical Collection: Use a designated, non-sparking chemical spill scoop to transfer the wetted material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water, followed by a final wipe-down with ethanol to remove any lipophilic residue.

  • Validation Step: Visually inspect the surface under bright light for any remaining yellow/white crystalline residue. Swipe the area with a clean, dry Kimwipe; if the wipe remains completely clean, decontamination is successful.

Comprehensive Disposal Procedures

Because this compound contains a halogen (chlorine), it must never be mixed with standard non-halogenated organic waste. Segregation is critical because halogenated waste requires high-temperature incineration (>1100°C) equipped with flue gas scrubbers to neutralize HCl gas and prevent the de novo synthesis of dioxins.

Step-by-Step Methodology: Waste Segregation & Neutralization

Protocol A: Solid Waste Disposal

  • Collect all solid residues, contaminated Kimwipes, and disposable spatulas.

  • Place the materials into a designated, puncture-resistant container explicitly labeled as "Halogenated Solid Waste" .

  • Store the container in a cool, dry, well-ventilated secondary containment tray until collection by a licensed hazardous waste vendor.

Protocol B: Liquid Waste Neutralization (Aqueous)

  • Collect aqueous reaction mixtures containing the compound in a dedicated glass beaker.

  • Slowly add a dilute neutralizing agent (e.g., 1M NaOH or 1M HCl) dropwise while stirring, depending on the initial pH of your reaction.

  • Validation Step: Dip a universal pH indicator strip into the solution. The protocol is validated when the strip indicates a stable pH between 6.0 and 8.0.

  • Transfer the neutralized solution to a carboy labeled "Halogenated Aqueous Waste" .

Protocol C: Contaminated Packaging

  • Triple-rinse empty glass vials or plastic containers with a solvent capable of dissolving the compound (e.g., methanol or acetone).

  • Dispose of the rinsate into the "Halogenated Organic Liquid Waste" container.

  • Once completely dry and visibly clean, deface the original chemical label and dispose of the packaging according to standard institutional glass/plastic protocols.

Waste Segregation Decision Workflow

To ensure compliance and prevent accidental mixing of incompatible waste streams, follow the logical decision tree below.

DisposalWorkflow Waste 6-Chloro-2-(2-hydroxyphenyl) quinoline-4-carboxylic acid Waste Solid Solid Waste (Powder/Spills) Waste->Solid Liquid Liquid Waste (Reaction Mixtures) Waste->Liquid PPE Contaminated PPE & Packaging Waste->PPE Halogenated Halogenated Waste Stream (Red Tag) Solid->Halogenated Direct Transfer Liquid->Halogenated Organic Solvents Aqueous Aqueous Waste Stream (pH 6-8) Liquid->Aqueous Aqueous Solutions PPE->Halogenated Heavily Contaminated Incineration High-Temp Incineration (>1100°C) + Gas Scrubber Halogenated->Incineration EPA/RCRA Compliant Aqueous->Incineration Specialized Treatment

Decision tree for the segregation and disposal of halogenated quinoline derivatives.

References

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, imme...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, a compound for which detailed safety data may not be readily available. The recommendations herein are synthesized from best practices in laboratory safety and data from structurally similar quinoline-carboxylic acid derivatives.

Hazard Assessment and Core Principles

While a specific Safety Data Sheet (SDS) for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is not widely available, analogous compounds in the quinoline-carboxylic acid family are known to be irritants to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, a cautious approach is warranted, assuming the compound may possess similar hazardous properties. The primary principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Disclaimer: This guide is intended for informational purposes and is based on data for similar compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always conduct a thorough risk assessment for your specific experimental conditions and, if possible, obtain an SDS from the manufacturer.

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the chemical.[1][5]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][6]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or an air-purifying respirator with organic vapor cartridges.For handling the solid, powdered form to prevent inhalation of dust particles.[1][5] For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.[1] Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[1]Secondary

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline the safe handling of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab coat, gloves, goggles prep_area Prepare Work Area: Chemical fume hood, absorbent pads prep_ppe->prep_area 1. Prepare handling_weigh Weighing: Use enclosed balance or tare method prep_area->handling_weigh 2. Handle handling_dissolve Dissolving: Slowly add solid to solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate: Glassware and surfaces handling_dissolve->cleanup_decon 3. Cleanup cleanup_waste Waste Disposal: Collect in labeled hazardous waste container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE: Remove in designated area cleanup_waste->cleanup_ppe

Caption: A step-by-step workflow outlining the safe handling of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid from preparation to disposal.

Preparation
  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[1][7] Inspect gloves for any signs of degradation or punctures before use.[5][8]

  • Work Area Preparation: All work with 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] Line the work surface with absorbent bench paper.[10]

Handling
  • Weighing: When weighing the solid powder, do so within a fume hood or a balance enclosure to minimize the risk of inhaling airborne particles.[9][10] An alternative "tare" method can be employed: tare a sealed container, add the powder inside the fume hood, seal the container, and then weigh it outside the hood.[10][11]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[1]

Experimental Procedures
  • Maintain a safe distance from reactions and use appropriate shielding.

  • Avoid direct contact with the substance at all times.[7]

  • Keep containers closed when not in use to prevent the release of dust or vapors.[9]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Decontamination: All glassware and surfaces that have come into contact with 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid should be decontaminated with an appropriate solvent and then washed thoroughly.[1]

  • Waste Disposal: All solid waste (contaminated gloves, weigh boats, absorbent paper, etc.) and liquid waste should be collected in a clearly labeled, sealed hazardous waste container.[1][12] Follow your institution's specific guidelines for chemical waste disposal. Do not let the product enter drains.[5][13]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.[1] Dispose of single-use items in the hazardous waste container. Wash hands thoroughly after removing PPE.[7][8]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Promptly flush the affected area with plenty of water for at least 15 minutes and remove any contaminated clothing.[7] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][13] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[5][13] Seek immediate medical attention.

By implementing these comprehensive safety and logistical measures, researchers can handle 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid with confidence, ensuring a secure environment for scientific advancement.

References

  • 6-CHLORO-2-(2-HYDROXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID - NextSDS. (n.d.).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem. (n.d.).
  • MSDS of Quinoline-5-carboxylic acid. (2010, October 10).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) - Duke OESO. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 8).
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 5).
  • 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (2025, April 21).
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 4).
  • 6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID Safety Data Sheets - Echemi. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety data sheet - British Pharmacopoeia. (2013, July 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • 6-chloro-2-(4-hydroxy-phenyl)-quinoline-4-carboxylic acid - Guidechem. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 15).
  • 6-Hydroxyquinoline - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid - ChemScene. (n.d.).
  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem. (n.d.).
  • 6-CHLORO-2-(2-HYDROXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID - Echemi. (n.d.).
  • 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Quinone - CDC. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : L - Restored CDC. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A - CDC. (n.d.).
  • PPE Personal Protective Equipment. (n.d.).
  • 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid - Sigma-Aldrich. (n.d.).
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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